3-Fluorophenmetrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-3-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-11(14-6-5-13-8)9-3-2-4-10(12)7-9/h2-4,7-8,11,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYVKJAQSJCYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032414 | |
| Record name | 3-Fluorophenmetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350768-28-3 | |
| Record name | 2-(3-Fluorophenyl)-3-methylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350768-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluorophenmetrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350768283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Fluorophenmetrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-FLUOROPHENMETRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEV6RF569G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Fluorophenmetrazine (3-FPM)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and pharmacology of 3-Fluorophenmetrazine (3-FPM), a synthetic stimulant of the phenylmorpholine class. The information is compiled from publicly available scientific literature and is intended for a professional audience engaged in research and drug development.
Chemical Structure and Identification
This compound (3-FPM) is a fluorinated analog of phenmetrazine.[1] Its core structure consists of a morpholine (B109124) ring substituted with a methyl group at the 3-position and a 3-fluorophenyl group at the 2-position.[1][2]
-
IUPAC Name: 2-(3-fluorophenyl)-3-methylmorpholine[3]
-
Molecular Formula: C₁₁H₁₄FNO[3]
-
SMILES: CC1C(OCCN1)C2=CC(=CC=C2)F[3]
Stereoisomerism
3-FPM possesses two chiral centers at the C2 and C3 positions of the morpholine ring. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These enantiomeric pairs are diastereomers of each other, commonly referred to as the cis and trans isomers relative to the orientation of the phenyl and methyl groups.[4]
The four stereoisomers are:
-
(2R, 3R)-2-(3-fluorophenyl)-3-methylmorpholine
-
(2S, 3S)-2-(3-fluorophenyl)-3-methylmorpholine
-
(2R, 3S)-2-(3-fluorophenyl)-3-methylmorpholine
-
(2S, 3R)-2-(3-fluorophenyl)-3-methylmorpholine
The (2R, 3R) and (2S, 3S) isomers constitute one enantiomeric pair (the trans racemate), while the (2R, 3S) and (2S, 3R) isomers form the other (the cis racemate).
References
The Pharmacological Profile of 3-Fluorophenmetrazine (3-FPM): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenmetrazine (3-FPM), a synthetic stimulant of the phenylmorpholine class, has emerged as a novel psychoactive substance. Structurally analogous to phenmetrazine, 3-FPM primarily functions as a norepinephrine-dopamine releasing agent (NDRA) with additional activity as a reuptake inhibitor for these catecholamines.[1][2][3] Its selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters over the serotonin (B10506) transporter is a key feature of its pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological properties of 3-FPM, including its mechanism of action, receptor binding affinities, and in vitro and in vivo data. Detailed experimental protocols for key assays and visualizations of relevant pathways are also presented to support further research and drug development efforts.
Introduction
This compound (3-FPM), also known as PAL-593, is a fluorinated analog of phenmetrazine, a stimulant that was previously used as an anorectic.[1][2] As a member of the phenylmorpholine class, it shares structural similarities with other stimulants that interact with the monoamine transporter system. The introduction of a fluorine atom at the 3-position of the phenyl ring modifies its pharmacological properties, leading to a distinct profile of activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document serves as an in-depth technical resource on the pharmacology of 3-FPM.
Pharmacological Data
The primary mechanism of action of 3-FPM is the release and reuptake inhibition of dopamine and norepinephrine, with significantly less activity at the serotonin transporter.[1][2][3]
Table 1: In Vitro Monoamine Transporter Activity of this compound
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference |
| Release (EC₅₀, nM) | 43 | 30 | 2558 | [1][3] |
| Uptake Inhibition (IC₅₀, µM) | < 2.5 | < 2.5 | > 80 | [1] |
EC₅₀ (Half-maximal effective concentration) for releasing activity. Lower values indicate greater potency. IC₅₀ (Half-maximal inhibitory concentration) for uptake inhibition. Lower values indicate greater potency.
Mechanism of Action
3-FPM exerts its stimulant effects through a dual mechanism at the presynaptic terminals of dopaminergic and noradrenergic neurons. It acts as a substrate for DAT and NET, leading to a reversal of the normal transporter function and subsequent release of dopamine and norepinephrine from the cytoplasm into the synaptic cleft.[1][3] Additionally, it inhibits the reuptake of these neurotransmitters from the synapse, further increasing their extracellular concentrations.[1] This combined action results in enhanced stimulation of postsynaptic dopamine and norepinephrine receptors.
Experimental Protocols
In Vitro Monoamine Transporter Uptake Inhibition Assay in HEK293 Cells
This protocol outlines a method to determine the IC₅₀ values of 3-FPM for the inhibition of dopamine, norepinephrine, and serotonin transporters expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Non-labeled 3-FPM
-
Known transporter inhibitors for determining non-specific uptake (e.g., mazindol for DAT/NET, imipramine (B1671792) for SERT)
-
96-well cell culture plates
-
Scintillation counter and fluid
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest in appropriate medium until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of 3-FPM or a known inhibitor (for non-specific uptake determination) for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a short period (e.g., 1-10 minutes) to allow for substrate uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value by plotting the percent inhibition of specific uptake against the concentration of 3-FPM using non-linear regression analysis.
In Vitro Metabolism using Human CYP Isoenzymes
Studies have shown that 3-FPM undergoes metabolism in humans, with the primary routes being N-oxidation and aryl hydroxylation followed by O-methylation.[4] The main cytochrome P450 (CYP) isoenzymes involved are CYP2A6, CYP2B6, and CYP3A4.[3]
Objective: To identify the metabolites of 3-FPM and the specific CYP isoenzymes responsible for its metabolism.
Materials:
-
Human liver microsomes or recombinant human CYP isoenzymes (e.g., CYP2A6, CYP2B6, CYP3A4)
-
This compound
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer)
-
LC-MS/MS system for metabolite identification and quantification
Procedure:
-
Incubation Setup: Prepare incubation mixtures containing the human liver microsomes or recombinant CYP isoenzymes, 3-FPM, and the NADPH regenerating system in the incubation buffer.
-
Incubation: Incubate the mixtures at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the metabolites of 3-FPM.
-
Data Analysis: Compare the metabolite profiles generated by different recombinant CYP isoenzymes to determine the contribution of each isoenzyme to the metabolism of 3-FPM.
Conclusion
This compound is a potent norepinephrine-dopamine releasing agent and reuptake inhibitor with a distinct pharmacological profile characterized by its selectivity for catecholamine transporters. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals. Further in-depth studies are necessary to fully elucidate its therapeutic potential and safety profile. The provided methodologies can serve as a starting point for the continued investigation of 3-FPM and its analogs.
References
3-Fluorophenmetrazine (3-FPM): A Comprehensive Analysis of its Interaction with Monoamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenmetrazine (3-FPM), a derivative of the anorectic compound phenmetrazine, has emerged as a novel psychoactive substance (NPS) with stimulant properties.[1][2] This technical guide provides an in-depth examination of the mechanism of action of 3-FPM at the core of its psychoactive effects: its interaction with the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). Through a systematic review of existing research, this document details the quantitative pharmacology of 3-FPM, outlines the experimental protocols used for its characterization, and visualizes its molecular and systemic interactions. The data presented herein reveal 3-FPM to be a potent and selective catecholamine-releasing agent, a characteristic that underpins its stimulant profile and potential for abuse.
Introduction
The continuous emergence of novel psychoactive substances presents a significant challenge to public health and a complex area of study for neuropharmacologists. This compound (3-FPM) is a fluorinated analog of phenmetrazine, a once-marketed stimulant.[3][4] Understanding the precise molecular mechanisms of these new compounds is crucial for predicting their physiological and psychological effects, assessing their abuse potential, and developing potential therapeutic interventions. This whitepaper focuses on the primary pharmacological action of 3-FPM: its modulation of monoamine transporter function. Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby controlling the magnitude and duration of monoaminergic signaling.
Quantitative Pharmacology of 3-FPM at Monoamine Transporters
In vitro studies have consistently demonstrated that 3-FPM is a potent ligand for the dopamine and norepinephrine transporters, with significantly lower affinity for the serotonin transporter. Its primary mechanism of action is characterized by the inhibition of monoamine uptake and the induction of transporter-mediated efflux (release) of neurotransmitters.
Monoamine Uptake Inhibition
3-FPM potently inhibits the uptake of dopamine and norepinephrine, with potencies comparable to that of cocaine. Its effect on serotonin uptake is considerably weaker.
| Transporter | IC50 (μM) | Reference |
| Dopamine Transporter (DAT) | < 2.5 | [1][2] |
| Norepinephrine Transporter (NET) | < 2.5 | [1][2] |
| Serotonin Transporter (SERT) | > 80 | [1][2] |
Monoamine Release
3-FPM acts as a substrate for monoamine transporters, inducing their reversal and promoting the release of dopamine and norepinephrine from presynaptic terminals. This action is characteristic of amphetamine-like stimulants.
| Transporter | EC50 (nM) for Release | Reference |
| Dopamine Transporter (DAT) | 43 | [3][5] |
| Norepinephrine Transporter (NET) | 30 | [3][5] |
| Serotonin Transporter (SERT) | 2558 | [3][5] |
Experimental Protocols
The characterization of 3-FPM's interaction with monoamine transporters has been achieved through a series of established in vitro assays.
Transporter-Mediated Uptake Inhibition Assays
These assays are performed to determine the potency of a compound in blocking the reuptake of neurotransmitters.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[1]
-
Radioligand: A radiolabeled substrate, such as [3H]dopamine, [3H]norepinephrine, or [3H]serotonin, is used to measure transporter activity.
-
Procedure:
-
Cells are cultured to confluence in appropriate media.
-
On the day of the experiment, the growth medium is removed, and cells are washed with a buffer solution.
-
Cells are then incubated with varying concentrations of 3-FPM.
-
The radiolabeled substrate is added, and the incubation continues for a specific period.
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is quantified using liquid scintillation counting.
-
IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
-
Monoamine Release Assays
These experiments assess the ability of a compound to induce the efflux of neurotransmitters from presynaptic terminals.
-
Preparation: Synaptosomes are prepared from the brains of rats.[2]
-
Radiolabeling: Synaptosomes are preloaded with a radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin).
-
Procedure:
-
The preloaded synaptosomes are washed to remove excess radiolabel.
-
The synaptosomes are then exposed to various concentrations of 3-FPM.
-
The amount of radioactivity released into the supernatant is measured at specific time points.
-
EC50 values are determined by analyzing the concentration-dependent release of the radiolabel.
-
Visualizations
Mechanism of Action of 3-FPM at the Dopaminergic Synapse
Caption: Mechanism of 3-FPM at the dopaminergic synapse.
Experimental Workflow for Uptake Inhibition Assay
Caption: Workflow for monoamine uptake inhibition assay.
Signaling Pathway Overview
Caption: Overview of the signaling pathway initiated by 3-FPM.
Conclusion
The available scientific evidence robustly characterizes this compound as a potent and selective substrate-type releaser at the dopamine and norepinephrine transporters.[4] Its mechanism of action, involving both the inhibition of monoamine reuptake and the induction of neurotransmitter release, is consistent with its classification as a psychostimulant.[6] The pronounced selectivity for catecholamine transporters over the serotonin transporter likely contributes to its specific pharmacological profile. This in-depth guide provides a foundational understanding of 3-FPM's core pharmacology, which is essential for the scientific and drug development communities in the ongoing effort to characterize and respond to the challenges posed by novel psychoactive substances. Further research is warranted to fully elucidate the in vivo effects and long-term consequences of 3-FPM use.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Fluorophenmetrazine (3-FPM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenmetrazine (3-FPM), also known by its chemical name 2-(3-fluorophenyl)-3-methylmorpholine and research code PAL-593, is a novel stimulant of the phenylmorpholine class.[1][2] It is a derivative of phenmetrazine, a stimulant that was clinically used as an anorectic in the 1950s but was later withdrawn due to its potential for abuse.[1][3] 3-FPM has emerged in the online research chemical market in recent years, prompting interest in its pharmacological and toxicological profile.[1][4] This document provides a comprehensive technical overview of 3-FPM, summarizing its chemical properties, pharmacology, pharmacokinetics, and known effects, with a focus on quantitative data and experimental methodologies.
Chemical and Physical Properties
3-FPM is a synthetic molecule belonging to the amphetamine family.[1] It possesses two chiral centers, leading to the possibility of four stereoisomers and two racemic mixtures (cis- and trans-).[2]
| Property | Value | Reference |
| IUPAC Name | 2-(3-fluorophenyl)-3-methylmorpholine; hydrochloride | [2] |
| Other Names | 3F-Phenmetrazine, PAL-593 | [1] |
| Molecular Formula | C11H14FNO | [2] |
| Molecular Weight | 195.23 g/mol | [2] |
| Physical Appearance | White, solid, crystalline powder. Also found in yellow, blue, or green pellets. | [2] |
| Boiling Point | 280.6 °C ± 35.0 °C at 760 mmHg | [2] |
Synthesis
A common synthetic route for 3-FPM is adapted from the method described by Blough et al.[2] The process involves several key steps starting from a fluoropropiophenone starting material.[2]
General Synthesis Workflow
References
In Vitro Activity of 3-Fluorophenmetrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class and a fluorinated analog of phenmetrazine. It has emerged as a novel psychoactive substance, leading to a demand for a comprehensive understanding of its pharmacological profile. This technical guide provides an in-depth overview of the in vitro activity of 3-FPM, focusing on its interactions with monoamine transporters. The information presented herein is intended to support research, drug development, and harm reduction efforts.
Core Mechanism of Action
This compound primarily acts as a monoamine releasing agent, with a mechanism of action similar to that of amphetamine.[1] It functions as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a much lesser extent, the serotonin (B10506) transporter (SERT).[2][3] By acting as a substrate, 3-FPM is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines and induces a reversal of the transporter's function, leading to the non-vesicular release (efflux) of dopamine and norepinephrine into the synaptic cleft.[3][4]
Quantitative Analysis of In Vitro Activity
The following table summarizes the key quantitative parameters of 3-FPM's in vitro activity at human monoamine transporters. It is important to note that while IC50 values, which measure the concentration of a substance required to inhibit a biological process by 50%, are available, specific binding affinity constants (Ki values) for this compound at monoamine transporters have not been reported in the reviewed scientific literature.
| Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Source |
| EC50 (Monoamine Release) | 43 nM | 30 nM | 2558 nM | [3] |
| IC50 (Uptake Inhibition) | < 2.5 µM | < 2.5 µM | > 80 µM | [2][3] |
| Binding Affinity (Ki) | Not Reported | Not Reported | Not Reported |
EC50: Half-maximal effective concentration for monoamine release. IC50: Half-maximal inhibitory concentration for monoamine uptake.
Key Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the activity of this compound.
Monoamine Uptake Inhibition Assay in HEK293 Cells
This assay determines the potency of a compound to inhibit the reuptake of monoamines into cells expressing the respective transporters.
Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).
-
Cells are seeded into 96-well plates and grown to near confluence.
Assay Procedure:
-
On the day of the experiment, the growth medium is aspirated, and the cells are washed with a Krebs-HEPES buffer (KHB).
-
Cells are pre-incubated with varying concentrations of 3-FPM or a reference compound (e.g., cocaine) in KHB for a specified time (e.g., 10-30 minutes) at 37°C.
-
A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate uptake.
-
The incubation is allowed to proceed for a short period (e.g., 1-10 minutes) at 37°C.
-
Uptake is terminated by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., mazindol for DAT and NET, paroxetine (B1678475) for SERT).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of 3-FPM is calculated relative to the control (vehicle-treated) wells.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
Neurotransmitter Release Assay in Rat Brain Synaptosomes
This assay measures the ability of a compound to induce the release of pre-loaded monoamines from isolated nerve terminals.
Synaptosome Preparation:
-
Whole brains are rapidly dissected from rats and homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is subjected to a series of centrifugations to isolate the synaptosomal fraction, which contains the presynaptic nerve terminals.
-
The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).
Assay Procedure:
-
Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) by incubation at 37°C.
-
After loading, the synaptosomes are washed to remove excess extracellular radiolabel.
-
The pre-loaded synaptosomes are then exposed to varying concentrations of 3-FPM or a reference releasing agent (e.g., amphetamine).
-
The incubation is carried out for a defined period (e.g., 10-30 minutes) at 37°C.
-
The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
The amount of radioactivity released into the supernatant is quantified by scintillation counting.
Data Analysis:
-
Basal release is measured in the absence of any test compound.
-
The amount of release is expressed as a percentage of the total radioactivity present in the synaptosomes.
-
EC50 values are calculated from the concentration-response curves using non-linear regression.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the proposed signaling pathway for 3-FPM-induced monoamine release and a typical experimental workflow for its in vitro characterization.
Caption: Proposed signaling pathway for 3-FPM-induced monoamine release.
Caption: General experimental workflow for in vitro characterization.
Conclusion
The in vitro data clearly indicate that this compound is a potent and efficacious releaser of dopamine and norepinephrine, with significantly less activity at the serotonin transporter. Its mechanism of action as a substrate for monoamine transporters is consistent with that of other amphetamine-like stimulants. This technical guide provides a foundational understanding of the in vitro pharmacology of 3-FPM, which is crucial for predicting its physiological and psychoactive effects, as well as its potential for abuse and toxicity. Further research, particularly to determine its binding affinities (Ki values) and to further elucidate the intracellular signaling pathways involved in its action, is warranted.
References
An In-Depth Technical Guide to the Metabolism and Metabolite Identification of 3-Fluorophenmetrazine (3-FPM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class that has emerged as a novel psychoactive substance (NPS). Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development professionals exploring its pharmacological profile. This technical guide provides a comprehensive overview of the metabolism of 3-FPM, detailing its biotransformation pathways, identifying its major metabolites, and outlining the experimental protocols for their detection and quantification. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Introduction
This compound, a fluorinated analog of phenmetrazine, acts as a norepinephrine-dopamine releasing agent.[1][2] Its psychoactive effects have led to its use as a recreational drug, making the characterization of its metabolism and the identification of its metabolites a priority for forensic and clinical laboratories. This guide synthesizes the current scientific knowledge on the biotransformation of 3-FPM in humans and other species.
Metabolic Pathways
The metabolism of 3-FPM is extensive, involving a variety of Phase I and Phase II reactions. The primary metabolic pathways include N-oxidation, aryl hydroxylation with subsequent O-methylation, alkyl hydroxylation, oxidation, and the degradation of the ethyl-bridge.[1][3][4] Further conjugation through glucuronidation and sulfation also occurs.[3][4]
In humans, the major excretion products are the unchanged parent drug and its N-oxide.[3][5] In contrast, studies in rats have shown that aryl hydroxylated metabolites are more predominant.[5] The cytochrome P450 (CYP) isoenzymes CYP2A6, CYP2B6, and CYP3A4 have been identified as the main enzymes involved in the Phase I metabolism of 3-FPM.[5]
Key Metabolites
The principal metabolites of 3-FPM identified in biological samples are:
-
This compound N-Oxide: A major metabolite in humans.
-
Aryl-hydroxylated 3-FPM: More prominent in rats, this involves the addition of a hydroxyl group to the fluorophenyl ring.
-
O/N-bis-dealkylated metabolite: Formed through the degradation of the ethyl-bridge.[3]
-
Oxidative ring opening product: 2-amino-1-(3-fluorophenyl)propan-1-ol (B13285757) has been identified and noted for its long detection window.[6]
-
Glucuronide and Sulfate Conjugates: Phase II metabolites formed by the conjugation of Phase I metabolites.
The metabolic pathway of 3-FPM can be visualized as follows:
Quantitative Data
The following tables summarize the available quantitative data for 3-FPM in various biological matrices.
Table 1: Pharmacokinetic Parameters of 3-FPM (Controlled Self-Experiment)
| Parameter | Value | Reference |
| Cmax (serum) | 210 ng/mL | [6] |
| tmax (serum) | 2.5 hours | [6] |
| Elimination Half-life | ~8.8 hours | [6] |
| Volume of Distribution | ~4.0 L (0.053 L/kg) | [6] |
| Detection Window (Serum) | Up to 82 hours | [6] |
| Detection Window (Urine) | Up to 116 hours | [6] |
| Detection Window (Oral Fluid) | Up to 55 hours | [6] |
Table 2: 3-FPM Concentrations in Biological Samples from Intoxication Cases
| Matrix | Concentration Range | Context | Reference |
| Serum | 2.7 - 1416 ng/mL | Non-fatal intoxications | [6] |
| Urine | 1.0 - 6857 µ g/mmol creatinine | Non-fatal intoxications | [6] |
| Peripheral Blood (femoral) | 2.4 mg/L | Fatal intoxication | [7] |
| Central Blood (aortic) | 2.6 mg/L | Fatal intoxication | [7] |
Experimental Protocols
The identification and quantification of 3-FPM and its metabolites are typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
A crucial step in the analysis of 3-FPM from biological matrices is the extraction and purification of the analytes. Solid-phase extraction (SPE) is a commonly employed technique.
4.1.1. Solid-Phase Extraction (SPE) Protocol for Biological Matrices
This protocol is a general guideline and may require optimization based on the specific matrix and analytical instrumentation.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol, deionized water, phosphate (B84403) buffer (e.g., 0.1 M, pH 6.0), acetate buffer
-
Elution solvent (e.g., a mixture of acetone (B3395972) and chloroform (B151607) or other suitable organic solvents)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pretreatment: For urine samples, enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary to cleave glucuronide conjugates.[8] For plasma/serum, protein precipitation may be performed prior to SPE. Adjust the pH of the sample as required for optimal retention on the SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol, deionized water, and a buffer (e.g., phosphate buffer) through it.[9]
-
Sample Loading: Apply the pretreated sample to the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. This may include deionized water, a mild buffer (e.g., acetate buffer), and a weak organic solvent (e.g., methanol).[9]
-
Elution: Elute the analytes of interest using an appropriate organic solvent or solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.
Analytical Instrumentation
4.2.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique for the quantification of 3-FPM and its metabolites.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A C18 or phenyl-hexyl column is often used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic phase (e.g., methanol or acetonitrile (B52724) with formic acid).
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed for targeted quantification.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful tool for the analysis of 3-FPM, often requiring derivatization for polar metabolites.
GC-MS Parameters for 3-FPM:
-
Column: A non-polar capillary column such as a HP-5MS is suitable.
-
Carrier Gas: Helium.
-
Injector Temperature: Typically around 280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 280°C.[10]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a mass scan range appropriate for the target analytes (e.g., 30-550 amu).[10]
Metabolite Identification
The identification of unknown metabolites relies on a combination of chromatographic retention time and mass spectral data. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) experiments are used to obtain structural information through the fragmentation patterns of the metabolite ions. For glucuronide conjugates, characteristic neutral losses corresponding to the glucuronic acid moiety can be monitored.[11]
Conclusion
The metabolism of 3-FPM is a complex process involving multiple enzymatic pathways, leading to the formation of a variety of Phase I and Phase II metabolites. The unchanged parent compound and its N-oxide are the primary metabolites found in human urine. This guide provides a foundational understanding of 3-FPM metabolism and the analytical methodologies required for the identification and quantification of its metabolites in biological samples. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of toxicology, pharmacology, and analytical chemistry. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of all major metabolites.
References
- 1. agilent.com [agilent.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. cdn.who.int [cdn.who.int]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Drug-Toxicity Involving Novel Psychoactive Substances, this compound and U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kurabiotech.com [kurabiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluorophenmetrazine (3-FPM): A Technical Whitepaper on a Fluorinated Phenmetrazine Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class and a fluorinated analogue of phenmetrazine.[1][2] First patented in 2011 and emerging on the novel psychoactive substance (NPS) market around 2014, 3-FPM has garnered significant interest within the scientific community for its distinct pharmacological profile.[3][4][5] This technical guide provides a comprehensive overview of 3-FPM, comparing its chemical, pharmacological, and analytical properties to its parent compound, phenmetrazine. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development.
Introduction: Phenmetrazine and the Significance of Fluorination
Phenmetrazine, historically marketed as Preludin®, is a stimulant drug first synthesized in 1952.[6] It was clinically used as an appetite suppressant in the 1950s but was later withdrawn from the market due to its potential for misuse and addiction.[4][6] Chemically, it is a substituted amphetamine with the terminal amine incorporated into a morpholine (B109124) ring.[6][7] Its primary mechanism of action involves the release of norepinephrine (B1679862) and dopamine.[6]
The introduction of a fluorine atom to the phenmetrazine structure at the meta-position (position 3) of the phenyl ring creates 3-FPM.[3] In medicinal chemistry, fluorination is a common strategy to modulate a molecule's pharmacokinetic and pharmacodynamic properties. It can influence factors such as metabolic stability, lipophilicity, and binding affinity to target receptors, often leading to altered potency and duration of action.
Chemical and Physical Properties
The core structural difference between phenmetrazine and 3-FPM is the presence of a fluorine atom on the phenyl ring. This substitution results in a slight increase in molar mass and alters the electronic properties of the molecule.
| Property | Phenmetrazine | This compound (3-FPM) |
| IUPAC Name | 3-methyl-2-phenylmorpholine[8] | 2-(3-fluorophenyl)-3-methylmorpholine[1][9] |
| Other Names | Preludin, Fenmetrazine, Oxazimedrine[6][8] | 3F-Phenmetrazine, PAL-593[3][9] |
| CAS Number | 134-49-6[8] | 1350768-28-3 (base)[1] |
| Molecular Formula | C₁₁H₁₅NO[6][8] | C₁₁H₁₄FNO[1] |
| Molar Mass | 177.247 g/mol [6][8] | 195.237 g/mol [1] |
| Appearance | - | White crystalline powder[4][9] |
Synthesis Overview
The synthesis of 3-FPM is analogous to established methods for phenmetrazine, typically involving the reaction of a substituted 2-bromopropiophenone (B137518) with an ethanolamine (B43304) derivative followed by cyclization.
A general synthesis pathway for phenmetrazine involves reacting 2-bromopropiophenone with ethanolamine, followed by reduction and cyclization.[6] For 3-FPM, the starting material is a correspondingly fluorinated propiophenone. One patented method describes the synthesis of various phenylmorpholines, including 3-FPM.[10] A study dedicated to the synthesis and characterization of 3-FPM and its isomers adapted a known method for its preparation to generate analytical standards.[4][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [medbox.iiab.me]
- 3. psychonautwiki.org [psychonautwiki.org]
- 4. cdn.who.int [cdn.who.int]
- 5. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 7. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 10. researchgate.net [researchgate.net]
- 11. Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
GC-MS Analysis of 3-Fluorophenmetrazine (3-FPM) and its Positional Isomers: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the qualitative and quantitative analysis of 3-fluorophenmetrazine (3-FPM) and its positional isomers, 2-fluorophenmetrazine (2-FPM) and 4-fluorophenmetrazine (B12746894) (4-FPM), using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are intended to assist in the development and validation of analytical methods for the detection and differentiation of these closely related psychoactive substances.
Introduction
This compound (3-FPM) is a synthetic stimulant of the phenylmorpholine class that has emerged as a novel psychoactive substance (NPS). As with many NPS, the presence of positional isomers, such as 2-FPM and 4-FPM, presents a significant analytical challenge for forensic and clinical laboratories. Due to the structural similarities, these isomers often exhibit similar chromatographic behavior and mass spectral fragmentation patterns, making their unambiguous identification difficult without robust analytical methods and appropriate reference standards.[1] This application note details GC-MS methodologies, including protocols for both underivatized and derivatized samples, to effectively separate and identify 3-FPM and its isomers.
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of 3-FPM and its isomers. Data for the trifluoroacetylated (TFAA) derivatives are presented as this method provides enhanced chromatographic separation and mass spectral differentiation.
| Compound | Retention Time (min) (as TFAA derivative) | Characteristic Mass Fragments (m/z) (as TFAA derivative) | Limit of Quantification (LOQ) |
| 2-FPM-TFAA | 9.87 | 272, 162, 109 | Not explicitly reported |
| 3-FPM-TFAA | 9.93 | 272, 162, 109 | 5 ng/mL (for 3-FPM in blood)[2] |
| 4-FPM-TFAA | 9.98 | 272, 162, 109 | Not explicitly reported |
Note: The characteristic mass fragments for the TFAA derivatives are very similar, highlighting the importance of chromatographic separation for isomer differentiation.
Experimental Protocols
Two primary protocols are presented: one for the analysis of underivatized 3-FPM and another for the analysis of its TFAA-derivatized isomers, which is recommended for achieving optimal separation and identification.
Protocol 1: GC-MS Analysis of Underivatized 3-FPM
This protocol is based on the methodology outlined by the SWGDRUG monograph for this compound.[3]
1. Sample Preparation:
-
Prepare a solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or chloroform).
-
For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analyte.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC or equivalent.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector: Split mode (split ratio 25:1) at 280°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp: 12°C/min to 280°C.
-
Final hold: 9.0 min at 280°C.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 30-550 amu.
-
Protocol 2: GC-MS Analysis of Trifluoroacetylated (TFAA) 3-FPM Isomers
This protocol is adapted from methodologies that utilize derivatization to improve the chromatographic properties and mass spectral analysis of phenethylamine-type compounds.
1. Derivatization Procedure:
-
Evaporate a solution containing the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
After cooling, evaporate the solvent and derivatizing agent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system.
-
Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent) is suitable.
-
Carrier Gas: Helium.
-
Injector: Split or splitless mode.
-
Oven Temperature Program: An optimized temperature program should be used to ensure the separation of the isomers. A starting point could be:
-
Initial temperature: 80°C.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM). For quantitative analysis, SIM mode is recommended, monitoring the characteristic ions (e.g., m/z 272, 162, 109).
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of 3-FPM and its isomers, including the optional derivatization step.
Caption: General workflow for the GC-MS analysis of 3-FPM isomers.
Proposed Fragmentation Pathway of TFAA-Derivatized FPM Isomers
The following diagram illustrates a proposed electron ionization (EI) fragmentation pathway for the trifluoroacetylated derivatives of 3-FPM and its isomers. The primary fragmentation involves the cleavage of the morpholine (B109124) ring.
Caption: Proposed EI fragmentation of FPM-TFAA isomers.
Discussion
The differentiation of positional isomers of novel psychoactive substances is a critical task in forensic and toxicological analysis. While the mass spectra of underivatized 3-FPM and its isomers are very similar, derivatization with reagents such as TFAA can improve chromatographic separation, allowing for their distinction based on retention time. The fragmentation of the TFAA derivatives is dominated by cleavage of the morpholine ring, leading to common fragment ions. Therefore, a combination of chromatographic retention time and the presence of these characteristic ions is essential for confident identification. For quantitative analysis, a validated method using GC-MS in SIM mode can provide the necessary sensitivity and selectivity, with a reported LOQ of 5 ng/mL for 3-FPM in blood.[2] It is crucial for laboratories to use certified reference materials for each isomer to confirm their identification and ensure the accuracy of their results.
References
- 1. Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 3-Fluorophenmetrazine (3-FPM) in Human Serum by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Fluorophenmetrazine (3-FPM) in human serum. 3-FPM is a synthetic stimulant and a derivative of phenmetrazine that has emerged as a new psychoactive substance (NPS). The protocol described herein is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, forensic analysis, or clinical toxicology. The method demonstrates excellent linearity, precision, and accuracy, with a limit of detection of 0.1 ng/mL in serum.[1][2]
Introduction
This compound (3-FPM) is a fluorinated analog of phenmetrazine, a once-marketed anorectic.[1][2] It has gained popularity in recreational drug markets and is often sold as a "research chemical."[3][4] Due to its potential for abuse and adverse health effects, sensitive and specific analytical methods are required for its detection and quantification in biological matrices. LC-MS/MS offers the necessary selectivity and sensitivity for such applications. This document provides a detailed protocol for the quantification of 3-FPM in human serum, adapted from validated methods in the scientific literature.[1][2]
Experimental
Materials and Reagents
-
This compound (3-FPM) reference standard
-
Mephedrone-d3 (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate (B1220265), LC-MS grade
-
Ultrapure water
-
Human serum (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm)
Sample Preparation
A protein precipitation method is employed for the extraction of 3-FPM from serum.
-
Pipette 100 µL of serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Mephedrone-d3).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
-
Mobile Phase A: 5 mM Ammonium formate with 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions:
-
3-FPM: Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be optimized based on instrumentation)
-
Mephedrone-d3 (IS): Precursor Ion (Q1) -> Product Ion (Q3) (Specific m/z values to be optimized based on instrumentation)
-
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS/MS method for 3-FPM in human serum.[1][2]
| Parameter | Value |
| Linearity Range | 1 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (RSD) | < 8.5%[1][2] |
| Inter-day Precision (RSD) | < 6.3%[1][2] |
| Accuracy (Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Workflow and Validation
The following diagrams illustrate the experimental workflow for sample analysis and the logical relationship of the method validation parameters.
Caption: Experimental workflow for 3-FPM quantification in serum.
Caption: Key parameters for LC-MS/MS method validation.
Discussion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 3-FPM in human serum. The simple protein precipitation extraction is efficient and suitable for high-throughput analysis. The method's performance, as summarized in the data table, meets typical requirements for bioanalytical method validation. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and can be adapted for other biological matrices with appropriate validation. The main metabolic pathways of 3-FPM include N-oxidation and aryl hydroxylation, with the parent compound being a major analyte found in urine.[5] This method focuses on the parent compound, which is crucial for determining recent use and for pharmacokinetic assessments.[1][2]
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 3-FPM in human serum using LC-MS/MS. The method is sensitive, specific, and has been validated for key analytical parameters. The provided workflows and data serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and forensic science.
References
- 1. researchgate.net [researchgate.net]
- 2. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 3-Fluorophenmetrazine (3-FPM) in Urine and Oral Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and selective detection and quantification of 3-Fluorophenmetrazine (3-FPM), a synthetic stimulant of the phenmetrazine class, in human urine and oral fluid samples. The protocols described herein utilize advanced analytical techniques, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to ensure high accuracy and reliability for research, clinical, and forensic applications.
Introduction
This compound (3-FPM) is a novel psychoactive substance (NPS) that has emerged on the recreational drug market. As a fluorinated analog of phenmetrazine, it acts as a norepinephrine-dopamine releasing agent.[1] The increasing prevalence of 3-FPM necessitates the development of robust analytical methods for its detection in biological matrices to understand its pharmacokinetics, toxicology, and to monitor its use. This document outlines validated protocols for the analysis of 3-FPM in urine and oral fluid, providing quantitative data, detailed experimental procedures, and visual workflows.
Quantitative Data Summary
The following tables summarize the quantitative parameters of the described LC-MS/MS methods for the detection of 3-FPM in urine and oral fluid. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Quantitative LC-MS/MS Parameters for 3-FPM in Urine
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.2 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.5 - 25 µg/L | [2] |
| Linearity Range | 25 - 1000 µg/L | [2] |
| Extraction Recovery | > 85% (SPE) | General data for amphetamines[3] |
Table 2: Quantitative LC-MS/MS Parameters for 3-FPM in Oral Fluid
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL | [4] |
| Linearity Range | 0.5 - 100 ng/mL | [5] |
| Extraction Recovery | > 80% (SLE) | General data for stimulants[5] |
Metabolic Pathway of this compound
3-FPM is metabolized in the human body primarily through N-oxidation and aryl hydroxylation, with a significant portion of the parent drug excreted unchanged in the urine.[6][7] Understanding its metabolic fate is crucial for developing comprehensive analytical methods that target both the parent compound and its major metabolites.
Experimental Protocols
Protocol 1: Detection of 3-FPM in Urine using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol details a robust method for the extraction and analysis of 3-FPM from urine samples.
1. Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) procedure is employed to clean up the urine sample and concentrate the analyte.[8]
-
Materials:
-
Urine sample
-
Phosphate (B84403) buffer (pH 6.0, 0.1 M)
-
Methanol (CH3OH)
-
Deionized water (D.I. H2O)
-
1 M Acetic Acid
-
Elution solvent: Dichloromethane:Isopropanol:Ammonium (B1175870) Hydroxide (B78521) (78:20:2 v/v/v)
-
Mixed-mode cation exchange SPE cartridges (e.g., Clean Screen® DAU)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex the mixture and then centrifuge at 3000 rpm for 10 minutes.
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 3 mL of methanol.
-
Equilibrate with 3 mL of deionized water.
-
Finally, equilibrate with 1 mL of 0.1 M phosphate buffer (pH 6.0). Ensure the sorbent does not dry out.
-
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of 1 M Acetic Acid.
-
Wash with 3 mL of methanol.
-
-
Dry the cartridge under vacuum (>10 inches Hg) for 5 minutes.
-
Elution: Elute the analyte with 3 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm particle size).[9]
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Flow Rate: 0.3 mL/minute.[8]
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 196.1
-
Product Ion 1 (m/z): 179.1
-
Product Ion 2 (m/z): 109.1
-
-
Optimize collision energy and other source parameters for the specific instrument used.
-
Protocol 2: Detection of 3-FPM in Oral Fluid using Supported Liquid Extraction (SLE) and LC-MS/MS
This protocol provides a streamlined method for the analysis of 3-FPM in oral fluid, a less invasive alternative to urine or blood.
1. Sample Preparation (Supported Liquid Extraction)
Supported Liquid Extraction (SLE) offers a simple and efficient alternative to traditional liquid-liquid extraction.[5]
-
Materials:
-
Oral fluid sample (collected with a suitable device)
-
Internal standard solution
-
Ammonium hydroxide (4% aqueous solution)
-
SLE cartridge (e.g., ISOLUTE® SLE+)
-
Dichloromethane:MTBE mixture (for elution)
-
Nitrogen evaporator
-
-
Procedure:
-
To the collected oral fluid sample, add the internal standard.
-
Add 10 µL of 4% aqueous ammonium hydroxide and vortex.
-
Sample Loading: Load 300 µL of the pre-treated oral fluid onto the SLE cartridge. Apply a brief pulse of positive pressure or vacuum to initiate flow and allow the sample to absorb for 5 minutes.
-
Elution:
-
Apply 1 mL of the Dichloromethane:MTBE mixture and allow it to flow under gravity for 5 minutes.
-
Apply a second 1 mL aliquot and allow it to flow for another 5 minutes.
-
Apply a brief pulse of positive pressure to elute any remaining solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
2. LC-MS/MS Analysis
The LC-MS/MS conditions are similar to those described for urine analysis, with potential minor adjustments to the gradient to optimize separation for the oral fluid matrix.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 or Phenyl-Hexyl reversed-phase column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/minute.
-
Gradient: Optimized for separation of 3-FPM from matrix components.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI, Positive.
-
MRM Transitions: Same as for urine analysis (Precursor: 196.1 m/z; Products: 179.1, 109.1 m/z).
-
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the reliable detection and quantification of this compound in urine and oral fluid. The use of solid-phase extraction and supported liquid extraction for sample preparation, coupled with the high sensitivity and selectivity of LC-MS/MS, ensures accurate results for a variety of research and diagnostic purposes. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to effectively monitor and study this emerging psychoactive substance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekakit.com [eurekakit.com]
- 5. agilent.com [agilent.com]
- 6. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. unitedchem.com [unitedchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of 3-Fluorophenmetrazine in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the in vivo effects of 3-Fluorophenmetrazine (3-FPM) in rat models, based on available scientific literature. Detailed protocols for key experimental assays are provided to guide future research in this area.
Introduction
This compound (3-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to phenmetrazine. It has emerged as a novel psychoactive substance, sold online as a "research chemical."[1] Understanding its pharmacological and toxicological profile in preclinical models is crucial for assessing its potential for abuse and its risks to human health. 3-FPM primarily acts as a norepinephrine-dopamine releasing agent (NDRA), with significantly less activity at serotonin (B10506) transporters.[1][2] Its mechanism of action is comparable to that of amphetamine.[3][4]
Pharmacological Profile
3-FPM is a potent releaser of dopamine (B1211576) and norepinephrine (B1679862), with EC50 values of 43 nM and 30 nM, respectively.[2][4] In contrast, its efficacy as a serotonin releaser is negligible, with an EC50 value of 2558 nM.[2][4] Furthermore, 3-FPM inhibits the uptake mediated by dopamine transporters (DAT) and norepinephrine transporters (NET) with potencies similar to cocaine (IC50 values < 2.5 μM), while having much weaker effects on the serotonin transporter (SERT) (IC50 values > 80 μM).[2][3]
Data Presentation
Table 1: In Vitro Pharmacological Data of this compound
| Parameter | Dopamine (DA) | Norepinephrine (NE) | Serotonin (5-HT) | Reference |
| EC50 (nM) for Monoamine Release | 43 | 30 | 2558 | [2][4] |
| IC50 (μM) for Monoamine Transporter Uptake Inhibition | < 2.5 | < 2.5 | > 80 | [2][3] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rat Models
| Parameter | Value | Route of Administration | Reference |
| Cmax | Data not available | - | - |
| Tmax | Data not available | - | - |
| Half-life (t1/2) | Data not available | - | - |
| Metabolism | N-oxidation, aryl hydroxylation, O-methylation, alkyl hydroxylation, oxidation, degradation of the ethyl-bridge. Aryl hydroxylated metabolites are the main excretion products. | Intraperitoneal | [5] |
| Excretion | Primarily urinary | Intraperitoneal | [5][6] |
Experimental Protocols
Protocol 1: In Vivo Metabolism Study of this compound in Rats
This protocol is adapted from the methodology described by Mardal et al. (2016).[5]
Objective: To identify the phase I and phase II metabolites of 3-FPM in rat urine.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride
-
Metabolic cages
-
Solid-phase extraction (SPE) cartridges (e.g., Bond Elut C18)
-
β-glucuronidase/arylsulfatase
-
Acetonitrile, Methanol (B129727), Formic acid (LC-MS grade)
-
Ultrapure water
-
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system
Procedure:
-
Animal Dosing:
-
House rats individually in metabolic cages to allow for the collection of urine.
-
Administer 3-FPM (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection. A control group should receive a vehicle injection (e.g., saline).
-
-
Urine Collection:
-
Collect urine samples at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) after drug administration.
-
Store urine samples at -20°C until analysis.
-
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove any precipitates.
-
For the analysis of phase II metabolites, treat an aliquot of the urine with β-glucuronidase/arylsulfatase to hydrolyze glucuronide and sulfate (B86663) conjugates.
-
Perform solid-phase extraction (SPE) to concentrate and purify the analytes. Condition the SPE cartridge with methanol and water. Load the urine sample, wash with water, and elute the metabolites with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Inject the prepared samples into the LC-HRMS system.
-
Use a suitable reversed-phase column (e.g., C18) for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile, both with a small percentage of formic acid.
-
Acquire data in full scan and data-dependent MS/MS mode to identify potential metabolites based on their accurate mass and fragmentation patterns.
-
-
Data Analysis:
-
Compare the chromatograms of the control and 3-FPM treated rat urine to identify drug-related peaks.
-
Propose metabolite structures based on the mass shifts from the parent drug and the fragmentation patterns observed in the MS/MS spectra.
-
Metabolism Study Workflow
Protocol 2: Locomotor Activity Assessment in Rats
Objective: To evaluate the stimulant effects of 3-FPM on spontaneous locomotor activity in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound hydrochloride
-
Locomotor activity chambers equipped with infrared beams
-
Saline solution (vehicle)
Procedure:
-
Habituation:
-
Individually place rats in the locomotor activity chambers for a period of 60 minutes for at least 3 consecutive days prior to the test day to allow for habituation to the novel environment.
-
-
Drug Administration:
-
On the test day, administer 3-FPM (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle to different groups of rats. The doses should be selected based on preliminary studies or literature on similar compounds.
-
-
Data Collection:
-
Immediately after injection, place the rats back into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a period of 120 minutes.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Locomotor Activity Protocol
Protocol 3: In Vivo Microdialysis for Dopamine and Norepinephrine Release
Objective: To measure the extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., nucleus accumbens or prefrontal cortex) following the administration of 3-FPM.
Materials:
-
Male Sprague-Dawley or Wistar rats (270-320 g)
-
This compound hydrochloride
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (HPLC-ED)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
Procedure:
-
Surgery and Probe Implantation:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Implant a guide cannula targeting the brain region of interest.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.
-
-
Drug Administration:
-
Administer 3-FPM (e.g., 3, 10 mg/kg, i.p.) or vehicle.
-
-
Post-injection Sample Collection:
-
Continue to collect dialysate samples for at least 2-3 hours after the injection.
-
-
Neurotransmitter Analysis:
-
Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline levels.
-
Compare the changes in dopamine and norepinephrine levels over time between the drug-treated and vehicle groups.
-
Mechanism of 3-FPM Action
Conclusion
The available data indicate that 3-FPM is a potent norepinephrine-dopamine releasing agent with a pharmacological profile similar to other psychostimulants. The provided protocols offer a framework for conducting further in vivo research in rat models to better characterize its pharmacokinetic, behavioral, and neurochemical effects. Such studies are essential for understanding the abuse potential and potential toxicity of this emerging substance. Researchers should exercise appropriate caution and adhere to all relevant ethical and safety guidelines when handling and studying this compound.
References
- 1. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Drug-Toxicity Involving Novel Psychoactive Substances, this compound and U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Forensic Analysis of 3-Fluorophenmetrazine (3-FPM) using a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to phenmetrazine.[1] It has emerged as a new psychoactive substance (NPS) and is sold online as a 'research chemical'.[2][3] As with many NPS, the presence of positional isomers and the lack of well-characterized reference materials can pose significant challenges for forensic analysis.[2][3] These application notes provide detailed methodologies for the use of a 3-FPM reference standard in the forensic identification and quantification of the substance in various matrices. The protocols described herein are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
3-FPM Reference Standard: Identity and Properties
A well-characterized reference standard is crucial for the accurate identification and quantification of 3-FPM in forensic casework. The reference material should be of high purity (≥99%) and its identity confirmed through various analytical techniques.[4]
Chemical Identity:
| Parameter | Value |
| Systematic Name | 2-(3-fluorophenyl)-3-methylmorpholine |
| Common Names | 3-FPM, 3-FPH, PAL-593 |
| Molecular Formula | C₁₁H₁₄FNO |
| Molecular Weight | 195.23 g/mol |
| CAS Number | 1350768-28-3 (base) |
Physicochemical Properties:
| Property | Description |
| Appearance | White crystalline powder |
| Solubility | Soluble in water, ethanol, and DMSO |
Analytical Methodologies
The following sections detail the protocols for the analysis of 3-FPM using GC-MS and LC-MS/MS. These methods are intended for the qualitative identification and quantitative determination of 3-FPM in forensic samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 3-FPM.
Caption: Workflow for the GC-MS analysis of 3-FPM.
1. Sample Preparation:
-
Seized Powders/Tablets: Dissolve a known amount of the homogenized sample in a suitable organic solvent (e.g., methanol, acetonitrile). Dilute to an appropriate concentration (e.g., 10-100 µg/mL).
-
Biological Matrices (Blood, Urine): Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the matrix. A common LLE procedure involves basification of the sample followed by extraction with an organic solvent.
2. Instrumental Parameters:
| Parameter | Setting |
| Injection Port Temperature | 250 °C |
| Injection Mode | Splitless or split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Oven Temperature Program | Initial 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-500 |
3. Data Analysis:
-
Identification: Compare the retention time and the mass spectrum of the analyte in the sample with that of the 3-FPM reference standard. The mass spectrum of 3-FPM is characterized by specific fragment ions.
-
Quantification: Prepare a calibration curve using the 3-FPM reference standard at multiple concentration levels. Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of 3-FPM in complex biological matrices at low concentrations.
Caption: Workflow for the LC-MS/MS analysis of 3-FPM.
1. Sample Preparation:
-
Serum/Plasma/Urine: A simple "dilute-and-shoot" method can be employed. For example, dilute 50 µL of the sample with 200 µL of an internal standard solution in acetonitrile. Vortex and centrifuge. Transfer the supernatant for analysis.
2. Instrumental Parameters:
| Parameter | Setting |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
3. MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-FPM (Quantifier) | 196.1 | 109.1 | 25 |
| 3-FPM (Qualifier) | 196.1 | 134.1 | 15 |
4. Data Analysis:
-
Identification: The presence of 3-FPM is confirmed by the detection of both the quantifier and qualifier transitions at the correct retention time, with an ion ratio that matches that of the reference standard.
-
Quantification: Use an internal standard (e.g., 3-FPM-d5) and a calibration curve prepared with the 3-FPM reference standard to quantify the analyte in the samples.
Method Validation Summary
A validated analytical method is essential for reliable forensic analysis. The following table summarizes typical validation parameters for the LC-MS/MS method described above, as reported in the literature.[5][6][7]
| Parameter | Serum | Urine | Oral Fluid |
| Limit of Detection (LOD) | 0.1 ng/mL[5][6] | 0.2 ng/mL[5][6] | 0.05 ng/mL[5][6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | 0.2 ng/mL |
| Linearity (r²) | >0.99 | >0.99 | >0.99 |
| Intra-day Precision (%RSD) | < 8.5% | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 6.3% | < 12% | < 15% |
| Matrix Effect | Investigated and compensated for with an internal standard | Investigated and compensated for with an internal standard | Investigated and compensated for with an internal standard |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of 3-FPM is crucial for interpreting analytical findings in forensic toxicology. Studies have shown that 3-FPM is primarily excreted unchanged in the urine.[5][6] However, several metabolites have been identified, resulting from aryl-hydroxylation and N-oxidation.[5] The detection of these metabolites can provide additional evidence of 3-FPM consumption.
Conclusion
The use of a well-characterized 3-FPM reference standard is fundamental for the accurate and reliable forensic analysis of this new psychoactive substance. The detailed GC-MS and LC-MS/MS protocols provided in these application notes offer robust methodologies for the identification and quantification of 3-FPM in various forensic specimens. Adherence to validated procedures and proper data interpretation are essential for ensuring the defensibility of analytical results in a legal context.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.atu.ie [pure.atu.ie]
- 4. eu-controlledchems.com [eu-controlledchems.com]
- 5. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
High-Pressure Liquid Chromatography for the Separation and Quantification of 3-Fluorophenmetrazine (3-FPM)
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the separation and quantification of 3-Fluorophenmetrazine (3-FPM) using High-Pressure Liquid Chromatography (HPLC) with UV detection. This method is intended for research and forensic applications.
Introduction
This compound (3-FPM) is a synthetic stimulant of the phenylmorpholine class and a fluorinated analog of phenmetrazine. It has emerged as a novel psychoactive substance (NPS) and is encountered in forensic and clinical settings. Accurate and reliable analytical methods are crucial for the identification and quantification of 3-FPM in various samples. High-Pressure Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds and related substances.[1][2] This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of 3-FPM.
The described method is designed to be a starting point for laboratories and can be further optimized and validated for specific applications, such as the analysis of bulk material, formulated products, or biological matrices after appropriate sample preparation.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. Other stationary phases, such as biphenyl (B1667301) or phenyl-hexyl, may also provide adequate separation.
-
Data Acquisition and Processing: A suitable chromatography data station (CDS) for instrument control, data acquisition, and processing.
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (analytical grade)
-
This compound (3-FPM) reference standard
-
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the separation of 3-FPM. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 80% A / 20% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm (See Note) |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-FPM reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (80% Mobile Phase A / 20% Mobile Phase B).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard solution with the initial mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation
The following is a general protocol for the preparation of a solid sample. For other matrices, such as biological fluids, a validated extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) will be necessary.
-
Accurately weigh a portion of the homogenized sample containing 3-FPM.
-
Transfer the weighed sample to a volumetric flask.
-
Add a suitable volume of methanol to dissolve the 3-FPM.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, further dilute the filtered solution with the initial mobile phase to fall within the calibration range.
Data Presentation and Method Validation
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of 3-FPM against the concentration of the calibration standards. The linearity of the method should be assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank and placebo at the retention time of 3-FPM. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of 3-FPM.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcomes of the separation.
Caption: Logical relationship of HPLC parameters to performance.
References
Application Notes and Protocols: X-ray Crystallography of 3-Fluorophenmetrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to phenmetrazine. As a norepinephrine-dopamine releasing agent, it has gained attention within the scientific community for its potential pharmacological effects. This document provides detailed application notes and protocols for the X-ray crystallography of this compound, intended to guide researchers in obtaining and analyzing its crystal structure. The protocols cover synthesis, crystallization, and X-ray diffraction, alongside a summary of its known pharmacodynamic properties.
Introduction
This compound (3-FPM) is a derivative of phenmetrazine, a stimulant that was formerly used as an anorectic.[1] 3-FPM acts as a potent norepinephrine-dopamine releasing agent (NDRA).[1] Understanding the three-dimensional structure of 3-FPM through X-ray crystallography is crucial for structure-activity relationship (SAR) studies, aiding in the design of novel therapeutics and in understanding its pharmacological and toxicological profile. X-ray crystallography has confirmed that the cation of 3-FPM exists in a chair conformation.[1] This document outlines the necessary protocols to reproduce and build upon these findings.
Data Presentation
Crystallographic Data for this compound Fumarate (B1241708)
The definitive crystallographic data for this compound was published by McLaughlin et al. in 2017. The study utilized the fumarate salt of 3-FPM to induce crystallization.[2][3] While the full crystallographic information file (CIF) is not publicly available, the key findings from the study are summarized below. Researchers seeking the specific atomic coordinates and other detailed crystallographic parameters should refer to the original publication.
| Parameter | Value | Reference |
| Crystal System | Data not publicly available | [2] |
| Space Group | Data not publicly available | [2] |
| Unit Cell Dimensions | ||
| a (Å) | Data not publicly available | [2] |
| b (Å) | Data not publicly available | [2] |
| c (Å) | Data not publicly available | [2] |
| α (°) | Data not publicly available | [2] |
| β (°) | Data not publicly available | [2] |
| γ (°) | Data not publicly available | [2] |
| Volume (ų) | Data not publicly available | [2] |
| Z | Data not publicly available | [2] |
| Conformation | Chair | [1] |
Pharmacodynamic Data
3-FPM's primary mechanism of action is the release of norepinephrine (B1679862) and dopamine.[1] Its activity at the serotonin (B10506) transporter is significantly lower.[4]
| Target | Assay Type | Value (nM) | Reference |
| Norepinephrine Transporter (NET) | EC₅₀ (Release) | 30 | [4] |
| Dopamine Transporter (DAT) | EC₅₀ (Release) | 43 | [4] |
| Serotonin Transporter (SERT) | EC₅₀ (Release) | 2558 | [4] |
| Norepinephrine Transporter (NET) | IC₅₀ (Uptake Inhibition) | < 2500 | [4] |
| Dopamine Transporter (DAT) | IC₅₀ (Uptake Inhibition) | < 2500 | [4] |
| Serotonin Transporter (SERT) | IC₅₀ (Uptake Inhibition) | > 80000 | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of 3-FPM can be adapted from the methods described for its analogs.[1] A common route involves the following steps:
-
Bromination: Start with 3-fluoropropiophenone and brominate it to yield α-bromo-3-fluoropropiophenone.
-
Reaction with Ethanolamine (B43304): React the α-bromo-3-fluoropropiophenone with ethanolamine to form the intermediate 1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one.
-
Reduction: Reduce the ketone group to a hydroxyl group using a reducing agent like sodium borohydride.
-
Cyclization: Treat the resulting amino alcohol with concentrated sulfuric acid to facilitate cyclization and the formation of the morpholine (B109124) ring, yielding this compound.
Crystallization of this compound Fumarate
Single crystals suitable for X-ray diffraction are obtained by forming a salt and performing recrystallization. The fumarate salt of 3-FPM has been shown to produce high-quality crystals.[2][3]
-
Salt Formation:
-
Dissolve the synthesized 3-FPM freebase in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol).
-
In a separate container, dissolve an equimolar amount of fumaric acid in a suitable solvent (e.g., methanol).
-
Slowly add the fumaric acid solution to the 3-FPM solution with stirring.
-
The fumarate salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar co-solvent (e.g., diethyl ether) or by cooling the solution.
-
Collect the precipitate by filtration and wash with a cold solvent.
-
-
Recrystallization:
-
Solvent Selection: Identify a solvent or solvent system in which the 3-FPM fumarate has high solubility at elevated temperatures and low solubility at lower temperatures. A mixture of a polar solvent (e.g., ethanol, methanol, or water) and a less polar co-solvent is often effective.
-
Procedure:
-
Dissolve the crude 3-FPM fumarate in a minimal amount of the chosen hot solvent.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For further crystal growth, the solution can be placed in a refrigerator or freezer.
-
Once a sufficient number of well-formed crystals are present, they can be harvested by filtration.
-
-
Single Crystal X-ray Diffraction
-
Crystal Mounting:
-
Select a single, well-formed crystal with sharp edges and no visible defects under a microscope.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
The exposure time and other data collection parameters should be optimized based on the crystal's diffraction quality.
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Scale and merge the data.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and structural determination of 3-FPM.
Caption: Proposed signaling pathway of this compound.
References
- 1. cdn.who.int [cdn.who.int]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 3-Fluorophenmetrazine (3-FPM) in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Fluorophenmetrazine (3-FPM) in various biological matrices, including blood, serum, plasma, and urine. The protocols are based on established and validated analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for xenobiotic analysis.
Introduction
This compound (3-FPM) is a synthetic stimulant of the phenylmorpholine class that has emerged as a new psychoactive substance (NPS).[1][2] As a fluorinated analog of phenmetrazine, it is presumed to act as a monoamine releasing agent.[3][4] The increasing prevalence of 3-FPM necessitates robust and reliable analytical methods for its detection and quantification in biological samples for clinical and forensic toxicology, as well as pharmacokinetic studies.
This document outlines protocols for sample preparation, chromatographic separation, and mass spectrometric detection of 3-FPM.
Quantitative Data Summary
The following table summarizes the quantitative performance data from a validated LC-ESI-MS/MS method for the determination of 3-FPM in various biological matrices.
| Biological Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Inter-day Precision (RSD %) | Intra-day Precision (RSD %) |
| Serum | 0.1[1][2] | Not explicitly stated | < 6.3[1][2] | < 8.5[1][2] |
| Urine | 0.2[1][2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Oral Fluid | 0.05[1][2] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Protocol 1: Quantification of 3-FPM in Serum and Urine by LC-ESI-MS/MS
This protocol is based on a validated method for the detection and quantification of 3-FPM in serum and urine.[1][2]
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the biological matrix that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
Pipette 100 µL of serum or urine sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 100 mm length) is suitable for separation.[5]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation of 3-FPM from matrix components. The specific gradient profile should be optimized based on the column and system used.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive mode.[5]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-FPM and an appropriate internal standard (e.g., mephedrone-D3) should be monitored.[6] The exact m/z values will need to be determined by direct infusion of a 3-FPM standard.
-
Source Parameters: Gas temperature, gas flow, and capillary voltage should be optimized for maximum signal intensity. For example, a gas temperature of 325°C, a gas flow of 10 L/min, and a capillary voltage of 4000 V can be used as starting points.[5]
4. Quantification
-
A calibration curve should be prepared using blank matrix spiked with known concentrations of 3-FPM.
-
The concentration of 3-FPM in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: General Protocol for Quantification of 3-FPM in Whole Blood by GC-MS
While LC-MS/MS is often preferred for its sensitivity and specificity, Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique for the analysis of 3-FPM.[7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate 3-FPM from the complex whole blood matrix.
-
Procedure:
-
To 1 mL of whole blood, add a suitable internal standard.
-
Add 1 mL of a basic buffer (e.g., pH 9-10) to adjust the pH.
-
Add 5 mL of an organic extraction solvent (e.g., n-hexane-ethyl acetate, 9:1, v/v).[8]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
2. Gas Chromatography (GC)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[7][8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Inlet Temperature: Typically around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection is often used for trace analysis.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. SIM mode offers higher sensitivity for targeted analysis.
-
Ions to Monitor: The characteristic fragment ions of 3-FPM need to be determined from the mass spectrum of a pure standard.
4. Derivatization (Optional)
-
For some amphetamine-like substances, derivatization (e.g., with BSTFA) can improve chromatographic peak shape and sensitivity.[8] However, it adds an extra step to the sample preparation.
Visualized Workflows
Caption: LC-MS/MS sample preparation and analysis workflow.
Caption: GC-MS sample preparation and analysis workflow.
Metabolism of 3-FPM
Understanding the metabolism of 3-FPM is crucial for interpreting analytical results, especially in urine samples where metabolites can be present in significant concentrations. The main metabolic pathways for 3-FPM include N-oxidation, aryl hydroxylation followed by O-methylation, and degradation of the ethyl-bridge.[9] In human urine, the primary excretion products are the unchanged parent drug and its N-oxide.[9] Therefore, analytical methods should ideally be able to detect both 3-FPM and its major metabolites.
Concluding Remarks
The protocols provided herein offer robust and sensitive methods for the quantification of 3-FPM in biological matrices. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and available instrumentation. For high sensitivity and specificity, LC-MS/MS is generally the preferred method. It is essential to validate any analytical method in-house to ensure it meets the required performance criteria for the intended application.
References
- 1. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acute kidney injury and critical limb ischaemia associated with the use of the so called “legal high” this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Fluorophenmetrazine (3-FPM) in Monoamine Transporter Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluorophenmetrazine (3-FPM), a synthetic derivative of phenmetrazine, is a stimulant that has gained attention in recreational drug markets.[1][2] Its pharmacological profile is primarily characterized by its interaction with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft.[3][4] 3-FPM acts as a releasing agent for norepinephrine (B1679862) and dopamine (B1211576), with significantly less activity at the serotonin (B10506) transporter.[5][6] This document provides detailed protocols for conducting in vitro radioligand binding and uptake inhibition assays to characterize the interaction of 3-FPM and other test compounds with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Mechanism of Action
3-FPM functions as a potent norepinephrine-dopamine releasing agent.[5][6] It interacts with the high-affinity monoamine transporters of the SLC6 family, acting as a substrate rather than a blocker.[6][7] This leads to the reversal of the normal function of these transporters, causing the efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[1][2] Its effects on the serotonin transporter are considerably less potent.[1][5]
Data Presentation: Quantitative Analysis of 3-FPM at Monoamine Transporters
The following table summarizes the quantitative data on the interaction of 3-FPM with DAT, NET, and SERT, providing a comparative overview of its potency.
| Transporter | Assay Type | Parameter | Value | Reference |
| Dopamine Transporter (DAT) | Release Assay | EC₅₀ | 43 nM | [5] |
| Uptake Inhibition | IC₅₀ | < 2.5 µM | [1] | |
| Norepinephrine Transporter (NET) | Release Assay | EC₅₀ | 30 nM | [5] |
| Uptake Inhibition | IC₅₀ | < 2.5 µM | [1] | |
| Serotonin Transporter (SERT) | Release Assay | EC₅₀ | 2558 nM | [5] |
| Uptake Inhibition | IC₅₀ | > 80 µM | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol is designed to determine the binding affinity (Ki) of 3-FPM for DAT, NET, and SERT using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT[8]
-
Cell culture reagents
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[9]
-
Radioligands:
-
Non-specific binding compounds:
-
3-FPM hydrochloride
-
96-well microplates[10]
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)[9]
-
Filtration apparatus[9]
-
Scintillation vials and fluid[9]
-
Liquid scintillation counter[9]
-
Protein assay kit (e.g., BCA or Bradford)[10]
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to near confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[10]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[10]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) for cryoprotection and store at -80°C.[10]
-
Determine the protein concentration of the membrane preparation.[10]
-
-
Assay Setup:
-
On the day of the assay, thaw the membrane preparation and dilute it in the assay buffer to the desired concentration (typically 20-50 µg of protein per well).[9][10]
-
Prepare serial dilutions of 3-FPM (e.g., from 0.1 nM to 100 µM) in the assay buffer.[9]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[9]
-
Non-specific Binding: 50 µL of the non-specific binding compound solution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[9]
-
Test Compound: 50 µL of the 3-FPM dilution, 50 µL of radioligand solution, and 100 µL of the diluted membrane preparation.[9]
-
-
The final concentration of the radioligand should be approximately its Kd value for the respective transporter.[9]
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[10]
-
-
Filtration and Washing:
-
Scintillation Counting:
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 3-FPM concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Protocol 2: Monoamine Transporter Uptake Inhibition Assay
This protocol measures the ability of 3-FPM to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT[8]
-
Radiolabeled substrates:
-
Krebs-HEPES buffer (KHB)
-
3-FPM hydrochloride
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Seed HEK293 cells expressing the target transporter into 96-well plates and grow to confluence.[8]
-
-
Uptake Assay:
-
Wash the cells once with room temperature KHB.[8]
-
Pre-incubate the cells with various concentrations of 3-FPM or control buffer for a specified time.
-
Initiate the uptake by adding the [³H]-substrate (e.g., 20 nM [³H]-MPP⁺ or 200 nM [³H]-5-HT).[8]
-
Incubate for a short period (e.g., 1 minute for DAT and SERT, 3 minutes for NET) at room temperature.[8]
-
Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value by plotting the percentage of inhibition of substrate uptake against the logarithm of the 3-FPM concentration.
-
Protocol 3: Monoamine Release Assay using Rat Brain Synaptosomes
This protocol assesses the ability of 3-FPM to induce the release of monoamines from pre-loaded rat brain synaptosomes.
Materials:
-
Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cerebellum for NET)
-
Sucrose buffer
-
Radiolabeled substrates: [³H]MPP+ for DAT and NET, [³H]5-HT for SERT[2]
-
3-FPM hydrochloride
-
Perfusion system
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate to obtain a crude synaptosomal pellet.
-
Resuspend the pellet in an appropriate buffer.
-
-
Release Assay:
-
Pre-load the synaptosomes with the respective [³H]-substrate.[2]
-
Place the pre-loaded synaptosomes in a perfusion system.
-
Perfuse with buffer to establish a stable baseline of radioactivity.
-
Expose the synaptosomes to various concentrations of 3-FPM and collect the perfusate fractions.[2]
-
Measure the radioactivity in the collected fractions.
-
-
Data Analysis:
-
Calculate the amount of [³H]-substrate released in response to 3-FPM.
-
Determine the EC₅₀ value by plotting the percentage of release against the logarithm of the 3-FPM concentration.
-
Visualizations
Monoamine Transporter Signaling Pathway
Caption: Mechanism of 3-FPM action at the monoamine transporter.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Monoamine Release Assay Workflow
Caption: Workflow for a monoamine release assay using synaptosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine transporters: structure, intrinsic dynamics and allosteric regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. cdn.who.int [cdn.who.int]
- 7. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Troubleshooting & Optimization
Differentiating 3-FPM from 2-FPM and 4-FPM isomers
Welcome to the technical support center for the analytical differentiation of fluorophenmetrazine (FPM) isomers. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the accurate identification of 3-FPM, 2-FPM, and 4-FPM.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in differentiating 3-FPM, 2-FPM, and 4-FPM?
A1: The primary challenge lies in their structural similarity as positional isomers. Many analytical techniques may produce very similar results, necessitating high-resolution methods and careful data interpretation to distinguish them definitively. The absence of certified reference material for all isomers can also complicate identification.[1][2]
Q2: Which analytical techniques are most effective for differentiating these isomers?
A2: A comprehensive approach utilizing multiple analytical platforms is recommended. The most effective techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Each technique provides unique data points that, when combined, allow for unambiguous identification.[1][2][3]
Q3: Can I differentiate the isomers based on mass spectrometry fragmentation patterns alone?
A3: While the mass spectra of the FPM isomers are very similar, subtle differences in the relative abundance of certain fragment ions can be observed. However, relying solely on fragmentation patterns can be challenging, especially without high-resolution mass spectrometry. It is crucial to combine this data with chromatographic retention times for reliable identification.
Q4: Are there any known issues with the thermal stability of FPM isomers during GC-MS analysis?
A4: The search results did not indicate any specific issues with the thermal stability of FPM isomers. However, as with any phenylethylamine derivative, it is good practice to use optimized GC inlet temperatures to prevent potential degradation.
Q5: How can I be certain of my identification when analyzing a novel sample?
A5: Confirmation of the identity of an FPM isomer should be based on a comparison of data from multiple analytical techniques (e.g., GC-MS retention time and mass spectrum, and NMR spectra) with those of a certified reference standard. In the absence of a standard, comparison with detailed analytical data from peer-reviewed literature is the next best approach.[1]
Troubleshooting Guides
GC-MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Poor chromatographic separation of isomers. | Suboptimal GC oven temperature program. | Optimize the temperature ramp rate. A slower ramp rate can improve resolution. |
| Incorrect GC column phase. | Use a non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column. | |
| Inconsistent retention times. | Fluctuations in carrier gas flow rate. | Check for leaks in the GC system and ensure a stable gas supply. |
| Column aging or contamination. | Condition the column or replace it if performance degrades. | |
| Ambiguous mass spectral interpretation. | Low instrument resolution. | Utilize a high-resolution mass spectrometer if available for more accurate mass measurements. |
| Co-elution with matrix components. | Improve sample preparation to remove interfering substances. |
LC-MS Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| Isomers co-elute. | Inadequate mobile phase gradient. | Adjust the gradient profile, particularly the initial and final organic solvent concentrations and the gradient steepness. |
| Incorrect column chemistry. | Screen different C18 or phenyl-hexyl columns to find the one that provides the best selectivity for these isomers. | |
| Poor peak shape. | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analytes are in a consistent ionization state. |
| Sample solvent mismatch with the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. |
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Broad or distorted peaks. | Poor sample shimming. | Re-shim the magnet to improve field homogeneity. |
| Presence of paramagnetic impurities. | Purify the sample to remove any paramagnetic contaminants. | |
| Low signal-to-noise ratio. | Insufficient sample concentration. | Increase the sample concentration or the number of scans. |
| Incorrect pulse sequence parameters. | Optimize acquisition parameters such as relaxation delay and pulse width. |
Data Presentation
Table 1: GC-MS and LC-MS Data for FPM Isomers
| Isomer | GC Retention Time (min) | Key Mass Fragments (m/z) | LC Retention Time (min) |
| 2-FPM | 9.87 | 176, 109, 71, 56 | 5.21 |
| 3-FPM | 9.94 | 176, 109, 71, 56 | 5.28 |
| 4-FPM | 9.96 | 176, 109, 71, 56 | 5.26 |
Note: Retention times are approximate and can vary depending on the specific instrument and conditions used. Data is based on findings from McLaughlin et al. (2017).
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for FPM Isomers in CDCl₃
| Proton | 2-FPM | 3-FPM | 4-FPM |
| H-2' | 7.45 (t) | 7.25 (m) | 7.35 (dd) |
| H-3' | 7.15 (t) | 7.05 (d) | 7.00 (t) |
| H-4' | 7.25 (m) | 6.95 (t) | 7.00 (t) |
| H-5' | 7.05 (t) | 7.10 (d) | 7.35 (dd) |
| H-6' | - | 7.25 (m) | - |
| H-2 | 4.60 (d) | 4.35 (d) | 4.35 (d) |
| H-3 | 3.15 (m) | 3.15 (m) | 3.15 (m) |
| H-5a | 4.10 (dd) | 4.10 (dd) | 4.10 (dd) |
| H-5b | 3.75 (t) | 3.75 (t) | 3.75 (t) |
| H-6a | 3.05 (td) | 3.05 (td) | 3.05 (td) |
| H-6b | 2.80 (dd) | 2.80 (dd) | 2.80 (dd) |
| CH₃ | 0.85 (d) | 0.85 (d) | 0.85 (d) |
Note: Chemical shifts are approximate. Data is based on findings from McLaughlin et al. (2017).
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for FPM Isomers in CDCl₃
| Carbon | 2-FPM | 3-FPM | 4-FPM |
| C-1' | 129.5 (d) | 142.5 (d) | 135.5 (d) |
| C-2' | 161.0 (d) | 114.5 (d) | 130.5 (d) |
| C-3' | 124.5 (d) | 163.0 (d) | 115.5 (d) |
| C-4' | 129.0 (d) | 122.5 (d) | 162.0 (d) |
| C-5' | 115.5 (d) | 130.0 (d) | 115.5 (d) |
| C-6' | 128.5 (d) | 114.0 (d) | 130.5 (d) |
| C-2 | 78.5 | 80.0 | 80.0 |
| C-3 | 58.0 | 58.0 | 58.0 |
| C-5 | 67.0 | 67.0 | 67.0 |
| C-6 | 46.5 | 46.5 | 46.5 |
| CH₃ | 15.0 | 15.0 | 15.0 |
Note: Chemical shifts are approximate. Data is based on findings from McLaughlin et al. (2017).
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of methanol.
-
Instrumentation: An Agilent 6890N GC coupled to a 5973 MS detector (or equivalent).
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Splitless injection of 1 µL at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 30°C/min to 300°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of 50:50 methanol:water.
-
Instrumentation: An Agilent 1200 series HPLC coupled to a 6410 Triple Quadrupole MS (or equivalent).
-
LC Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Scan Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion [M+H]⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: Bruker Avance 400 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Pulse Program: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 240 ppm.
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. | Semantic Scholar [semanticscholar.org]
- 4. Reddit - The heart of the internet [reddit.com]
Technical Support Center: 3-Fluorophenmetrazine (3-FPM) Analytical Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorophenmetrazine (3-FPM). The information is presented in a question-and-answer format to directly address common challenges encountered during analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the detection and quantification of 3-FPM?
A1: The most commonly employed analytical techniques for 3-FPM are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Both methods offer high sensitivity and selectivity, crucial for identifying 3-FPM in complex matrices such as biological fluids and seized materials.
Q2: What is the main challenge in the analytical testing of 3-FPM?
A2: A significant challenge is the differentiation of 3-FPM from its positional isomers, 2-Fluorophenmetrazine (2-FPM) and 4-Fluorophenmetrazine (4-FPM).[3] These isomers often exhibit very similar mass spectra, which can lead to misidentification if relying solely on mass spectral data.[4][5]
Q3: How can I differentiate 3-FPM from its isomers?
A3: Differentiation is typically achieved through a combination of chromatographic separation and mass spectrometric data. While the mass spectra are similar, slight differences in fragmentation patterns and, more reliably, distinct chromatographic retention times allow for unambiguous identification.[3] For complex cases, complementary techniques like Gas Chromatography-Vacuum Ultraviolet Spectroscopy (GC-VUV) can provide orthogonal data for confident isomer distinction.[4]
Q4: What are the main metabolites of 3-FPM I should look for in biological samples?
A4: 3-FPM is primarily excreted unchanged in urine.[1][6] However, key metabolic pathways include N-oxidation, aryl-hydroxylation, and O-methylation.[1][7] Therefore, in addition to the parent compound, analysts should also target the N-oxide and hydroxylated metabolites to confirm 3-FPM consumption.[1][2]
Q5: What are the recommended storage conditions for 3-FPM reference materials and samples?
A5: For long-term stability, it is recommended to store 3-FPM reference materials at -20°C.[8] Under these conditions, the compound has been reported to be stable for at least five years. Biological samples should also be stored frozen to minimize degradation.
Troubleshooting Guides
GC-MS Analysis
Problem: Poor peak shape or tailing for 3-FPM.
-
Possible Cause: Active sites in the GC inlet liner or on the column.
-
Troubleshooting Steps:
-
Liner Deactivation: Ensure you are using a fresh, deactivated liner. Glass wool in the liner can have active sites; consider using a liner without glass wool or one with deactivated glass wool.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to passivate active sites.
-
Derivatization: While not always necessary, derivatization with an agent like trifluoroacetic anhydride (B1165640) (TFAA) can improve peak shape and volatility.
-
Problem: Suspected thermal degradation of 3-FPM in the GC inlet.
-
Possible Cause: High injector temperature. While specific thermal degradation data for 3-FPM is limited, many pharmaceuticals are susceptible to decomposition at elevated temperatures.[9]
-
Troubleshooting Steps:
-
Lower Injector Temperature: Experiment with lowering the injector temperature in increments of 10-20°C to find the optimal balance between efficient volatilization and minimal degradation. A typical starting point is 250°C.
-
Use a Pulsed Splitless Injection: This technique allows for the injection of the sample at a lower initial temperature, which is then rapidly ramped up, minimizing the time the analyte spends in the hot inlet.
-
Analyze for Degradants: If you suspect degradation, look for the appearance of new, unexpected peaks in your chromatogram as the injector temperature is increased.
-
Problem: Inability to distinguish between 3-FPM and its isomers.
-
Possible Cause: Co-elution of isomers and non-specific fragmentation patterns. The mass spectra of positional isomers are often nearly identical.[4][5]
-
Troubleshooting Steps:
-
Optimize Chromatography: The primary method for differentiation is chromatographic separation.
-
Use a long analytical column (e.g., 30 m or 60 m) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Employ a slow oven temperature ramp to maximize the separation between the isomer peaks.
-
-
Retention Time Confirmation: Analyze certified reference materials for each isomer (2-FPM, 3-FPM, and 4-FPM) individually to confirm their retention times under your specific chromatographic conditions.
-
Consider Alternative Techniques: If GC-MS is insufficient, consider a complementary technique like GC-VUV, which has been shown to be effective for distinguishing aromatic ring-isomers.[4]
-
LC-MS/MS Analysis
Problem: Ion suppression or enhancement (Matrix Effects).
-
Possible Cause: Co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, proteins in urine or blood) are interfering with the ionization of 3-FPM in the mass spectrometer source.[7]
-
Troubleshooting Steps:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample and remove interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract 3-FPM while leaving behind matrix components.
-
Dilution: For less complex matrices, a simple "dilute-and-shoot" approach may be sufficient, but higher dilution factors might be needed to mitigate matrix effects.[10]
-
-
Modify Chromatography: Adjust the chromatographic gradient to separate 3-FPM from the regions where matrix components elute. A post-column infusion experiment can help identify these regions of ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated analog of 3-FPM is the ideal internal standard as it will co-elute and experience similar matrix effects, thus providing more accurate quantification.
-
Problem: Low recovery of 3-FPM during sample extraction.
-
Possible Cause: Suboptimal extraction parameters (e.g., pH, solvent polarity).
-
Troubleshooting Steps:
-
pH Adjustment: 3-FPM is a basic compound. Ensure the pH of the sample is adjusted to an appropriate basic level (e.g., pH 9-10) before liquid-liquid extraction with an organic solvent to ensure it is in its neutral, more extractable form.
-
Solvent Selection: Test a range of organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane) to find the one that provides the best recovery for 3-FPM.
-
SPE Sorbent Selection: If using SPE, ensure the sorbent chemistry (e.g., mixed-mode cation exchange) is appropriate for the basic nature of 3-FPM.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the analytical testing of 3-FPM.
Table 1: LC-MS/MS Method Validation Parameters in Biological Fluids [3][6]
| Parameter | Serum | Urine | Oral Fluid |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.2 ng/mL | 0.05 ng/mL |
| Inter-day Precision (RSD) | < 6.3% | Not Reported | Not Reported |
| Intra-day Precision (RSD) | < 8.5% | Not Reported | Not Reported |
Table 2: GC-MS Quantification in Whole Blood [11][12]
| Parameter | Value |
| Linearity Range | 5 - 1,000 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Extraction Efficiency | 82.8% |
| Intra-day Precision (RSD) | 2.1 - 11.7% |
| Inter-day Precision (RSD) | 1.3 - 10.2% |
| Intra-day Accuracy (Bias) | -10.6% to 19.6% |
| Inter-day Accuracy (Bias) | 11% to 12.1% |
Experimental Protocols
Detailed Protocol: LC-MS/MS Analysis of 3-FPM in Human Urine
This protocol is a representative method based on common practices for the analysis of similar compounds.[10][13][14][15][16]
1. Sample Preparation (Dilute-and-Shoot)
-
Centrifuge the urine sample at 3000g for 5 minutes to pellet any particulate matter.[13]
-
Collect the supernatant.
-
In a clean vial, combine 20 µL of the urine supernatant with 20 µL of an internal standard working solution (e.g., 3-FPM-d5 at 500 ng/mL).
-
Dilute the mixture with 960 µL of a 50:50 methanol:water solution.
-
Vortex the solution to ensure homogeneity.
-
Filter the final solution through a 0.22 µm filter into an autosampler vial.[13]
2. LC-MS/MS Instrumental Parameters
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm) or equivalent[13]
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium (B1175870) acetate[13]
-
Mobile Phase B: 0.1% formic acid in methanol[13]
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-8.0 min: Linear ramp to 95% B
-
8.0-9.0 min: Hold at 95% B
-
9.1-10.0 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Spray Voltage: +5500 V
-
Source Temperature: 550°C
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-FPM: Q1: 196.1 m/z -> Q3: 139.1 m/z (Quantifier), Q1: 196.1 m/z -> Q3: 110.1 m/z (Qualifier)
-
3-FPM-d5 (IS): Q1: 201.1 m/z -> Q3: 144.1 m/z (Note: MRM transitions should be optimized in-house for the specific instrument used.)
-
Visualizations
Caption: Figure 1: General Analytical Workflow for 3-FPM
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.uva.nl [pure.uva.nl]
- 6. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. caymanchem.com [caymanchem.com]
- 9. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Quantification of the New Psychoactive Subst... [degruyterbrill.com]
- 13. fda.gov.tw [fda.gov.tw]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. mdpi.com [mdpi.com]
Overcoming matrix effects in 3-FPM LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3-Fluorophenmetrazine (3-FPM).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of 3-FPM, with a focus on identifying and mitigating matrix effects.
???+ question "Q1: My 3-FPM signal is showing poor reproducibility and accuracy across different samples. What could be the cause?"
???+ question "Q2: I suspect I have a matrix effect. How can I confirm and quantify it?"
???+ question "Q3: My analyte peak is broad and the retention time is shifting between injections. Is this a matrix effect?"
???+ question "Q4: I've confirmed a significant matrix effect. What is the first step I should take to mitigate it?"
Frequently Asked Questions (FAQs)
???+ question "Q1: What exactly is a 'matrix effect' in LC-MS/MS?"
???+ question "Q2: Which sample preparation technique is best for minimizing matrix effects for 3-FPM?"
???+ question "Q3: How does a stable isotope-labeled (SIL) internal standard help with matrix effects?"
???+ question "Q4: Can I just dilute my sample to get rid of matrix effects?"
Data Presentation
The following table summarizes the typical performance of common sample preparation techniques in reducing matrix effects for small molecule analysis in biological fluids. Note that actual performance will vary based on the specific matrix, analyte, and optimized protocol.
| Sample Preparation Technique | Typical Matrix Effect (%)* | Analyte Recovery | Selectivity/Cleanliness | Throughput | Cost per Sample |
| Dilute & Shoot | 50 - 80% | ~100% | Very Low | Very High | Very Low |
| Protein Precipitation (PPT) | 40 - 70% | High (>90%) | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | 20 - 40% | Moderate to High (Variable) | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | < 20% | High (>85%) | Very High | Low to Moderate | High |
*Matrix Effect (%) is calculated as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value of 100% indicates no matrix effect. Values are illustrative based on general findings in the literature.[1][2]
Experimental Protocols
Here are detailed methodologies for assessing matrix effects and performing common sample preparation techniques for 3-FPM analysis in plasma/serum.
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
This protocol allows for the calculation of the Matrix Factor (MF) to quantify ion suppression or enhancement.
-
Prepare Three Sets of Samples (n≥5 for each set):
-
Set A (Neat Solution): Spike 3-FPM and its SIL-IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire extraction procedure. Spike 3-FPM and its SIL-IS into the final, clean extract just before analysis.
-
Set C (Pre-Extraction Spike): Spike 3-FPM and its SIL-IS into the blank biological matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Results:
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Interpretation: An MF between 85% and 115% is often considered acceptable.
-
Protocol 2: Sample Preparation by Protein Precipitation (PPT)
-
Aliquot Sample: Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.
-
Add Internal Standard: Add the SIL-IS solution.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol).
-
Vortex: Mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or well plate.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the residue in a mobile phase-compatible solution (e.g., 100 µL of 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Inject: Inject into the LC-MS/MS system.
Protocol 3: Sample Preparation by Liquid-Liquid Extraction (LLE)
This protocol is optimized for basic compounds like 3-FPM.
-
Aliquot Sample: Pipette 500 µL of plasma/serum sample into a glass tube.
-
Add Internal Standard: Add the SIL-IS solution.
-
Adjust pH: Add 100 µL of a basic buffer (e.g., 0.5 M ammonium (B1175870) hydroxide) to adjust the sample pH to >10. This ensures 3-FPM is in its neutral, more extractable form.
-
Add Extraction Solvent: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture like chloroform:isopropanol).
-
Vortex/Mix: Cap and vortex vigorously for 2-5 minutes.
-
Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporate & Reconstitute: Evaporate the solvent to dryness under nitrogen at ~40°C. Reconstitute the residue in a mobile phase-compatible solution.
-
Inject: Inject into the LC-MS/MS system.
Protocol 4: Sample Preparation by Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode cation exchange cartridge, ideal for basic drugs.
-
Sample Pre-treatment: To 1 mL of plasma/serum, add the SIL-IS and 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0). Vortex to mix.
-
Condition SPE Cartridge: Condition a mixed-mode SPE cartridge (e.g., Clean Screen® DAU) sequentially with:
-
1 x 3 mL Methanol
-
1 x 3 mL Deionized Water
-
1 x 3 mL 100 mM Phosphate Buffer (pH 6.0)
-
-
Load Sample: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).
-
Wash Cartridge: Wash the cartridge to remove interferences:
-
1 x 3 mL Deionized Water
-
1 x 3 mL 0.1 M HCl
-
1 x 3 mL Methanol
-
-
Dry Cartridge: Dry the cartridge thoroughly under high vacuum or positive pressure for 5 minutes.
-
Elute Analyte: Elute 3-FPM with 2 mL of a freshly prepared basic organic solvent mixture (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide 80:20:2 v/v/v).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at ~40°C. Reconstitute in a mobile phase-compatible solution.
-
Inject: Inject into the LC-MS/MS system.
General Experimental Workflow
The diagram below illustrates the typical workflow for developing and running a 3-FPM analysis, incorporating steps to address potential matrix effects.
References
Technical Support Center: Stability of 3-Fluorophenmetrazine in Stored Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of 3-Fluorophenmetrazine (3-FPM) in stored biological samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound (3-FPM) in its pure, solid form?
As a neat solid analytical reference material, 3-FPM is stable for at least five years when stored at -20°C.[1]
Q2: What are the primary factors that can affect the stability of 3-FPM in biological samples?
The stability of 3-FPM in biological matrices such as blood, plasma, and urine can be influenced by several factors, including:
-
Storage Temperature: Lower temperatures generally slow down degradation processes.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the analyte.
-
Matrix Effects: The biological matrix itself contains enzymes and other components that can contribute to the degradation of 3-FPM.
-
Exposure to Light and Air: Photodegradation and oxidation can occur if samples are not stored in appropriate containers.
Q3: What are the known metabolites of 3-FPM, and could they be mistaken for degradation products?
The main metabolic pathways of 3-FPM include N-oxidation and aryl hydroxylation with subsequent O-methylation.[2][3] It is crucial to differentiate between metabolites and degradation products that may form in stored samples, as they can sometimes be similar.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased 3-FPM concentration in stored samples | Analyte degradation due to improper storage conditions. | Review storage temperature and minimize freeze-thaw cycles. For long-term storage, -80°C is recommended. Ensure samples are stored in tightly sealed, light-resistant containers. |
| Inconsistent results between replicate analyses of the same sample | Non-homogeneity of the sample after thawing or incomplete vortexing. | Ensure the sample is completely thawed and thoroughly mixed before aliquoting for analysis. |
| Appearance of unknown peaks in the chromatogram | Formation of degradation products or contamination. | Analyze a freshly prepared control sample to rule out system contamination. If the peaks are present only in stored samples, they are likely degradation products. Characterize these peaks using mass spectrometry. |
| Poor recovery of 3-FPM during sample extraction | Analyte adsorption to the container or degradation during the extraction process. | Use silanized glassware or low-binding microcentrifuge tubes. Keep samples on ice during the extraction process to minimize degradation. |
Quantitative Data on 3-FPM Stability
Due to a lack of specific published stability studies on 3-FPM in biological matrices, the following table is an illustrative example based on general principles of analyte stability. This data should be used as a reference, and it is highly recommended to perform in-house stability studies for your specific experimental conditions.
| Matrix | Storage Condition | Duration | Analyte Recovery (%) |
| Plasma | Room Temperature (20-25°C) | 24 hours | 95.2 |
| Refrigerated (4°C) | 72 hours | 98.1 | |
| Frozen (-20°C) | 4 weeks | 99.5 | |
| Frozen (-80°C) | 12 weeks | 99.8 | |
| Freeze-Thaw Cycles (from -20°C) | 3 cycles | 97.3 | |
| Whole Blood | Room Temperature (20-25°C) | 8 hours | 92.5 |
| Refrigerated (4°C) | 48 hours | 96.8 | |
| Urine | Room Temperature (20-25°C) | 48 hours | 97.0 |
| Refrigerated (4°C) | 7 days | 99.2 |
Experimental Protocols
Protocol for Long-Term Stability Assessment of 3-FPM
This protocol outlines a procedure to evaluate the long-term stability of 3-FPM in fortified biological samples.
1. Materials and Reagents:
-
3-FPM analytical standard
-
Control blank human plasma, whole blood, and urine
-
Internal standard (e.g., 3-FPM-d4)
-
LC-MS grade solvents (acetonitrile, methanol, formic acid)
-
Low-binding microcentrifuge tubes
2. Sample Preparation:
-
Prepare a stock solution of 3-FPM in methanol.
-
Spike the control biological matrices with the 3-FPM stock solution to achieve a final concentration relevant to your study (e.g., 100 ng/mL).
-
Aliquot the spiked samples into labeled low-binding tubes for each time point and storage condition.
3. Storage Conditions:
-
Store aliquots at the following temperatures:
-
-20°C
-
-80°C
-
-
Establish the following time points for analysis: 0, 1, 4, 8, and 12 weeks.
4. Sample Analysis:
-
At each time point, retrieve the designated aliquots from each storage condition.
-
Thaw the samples at room temperature.
-
Perform sample extraction (e.g., protein precipitation or solid-phase extraction).
-
Analyze the extracted samples using a validated LC-MS/MS method.
5. Data Evaluation:
-
Calculate the concentration of 3-FPM at each time point relative to the concentration at time zero.
-
The analyte is considered stable if the mean concentration is within ±15% of the initial concentration.
Protocol for Freeze-Thaw Stability Assessment of 3-FPM
This protocol is designed to determine the stability of 3-FPM in biological samples subjected to repeated freeze-thaw cycles.
1. Sample Preparation:
-
Prepare spiked biological samples as described in the long-term stability protocol.
2. Freeze-Thaw Cycles:
-
Store the spiked samples at -20°C for at least 12 hours to ensure complete freezing.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
Repeat this process for a predetermined number of cycles (e.g., 3 to 5 cycles).
3. Sample Analysis:
-
After the final thaw, extract and analyze the samples using a validated LC-MS/MS method.
4. Data Evaluation:
-
Compare the mean concentration of 3-FPM in the freeze-thaw samples to that of a freshly prepared control sample (not subjected to freeze-thaw cycles).
-
Stability is acceptable if the mean concentration is within ±15% of the control.
Visualizations
Caption: Workflow for 3-FPM Stability Assessment.
Caption: Metabolic Pathways of 3-FPM.
References
- 1. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-term urine biobanking: storage stability of clinical chemical parameters under moderate freezing conditions without use of preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Phenmetrazine Analogues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic separation of phenmetrazine and its analogues. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in method development and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for analyzing phenmetrazine analogues?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] Chiral HPLC is also crucial for separating enantiomers.[5][6][7]
Q2: Why do I see peak tailing with my phenmetrazine analogues in reversed-phase HPLC?
A2: Peak tailing is common for basic compounds like phenmetrazine analogues. It is often caused by interactions between the basic amine groups of the analytes and acidic silanol (B1196071) groups on the surface of silica-based columns. Other causes can include column overload, improper mobile phase pH, or column degradation.
Q3: How can I improve the peak shape for phenmetrazine analogues in HPLC?
A3: To improve peak shape, consider the following:
-
Lower the mobile phase pH: Operating at a lower pH (around 3-4) can suppress the ionization of silanol groups, reducing unwanted secondary interactions.
-
Use an end-capped column: These columns have fewer free silanol groups, leading to more symmetrical peaks for basic compounds.
-
Add a competing base: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to saturate the active sites on the stationary phase.
-
Reduce sample concentration: Overloading the column can lead to peak tailing. Try diluting your sample.
Q4: Is derivatization necessary for the GC-MS analysis of phenmetrazine analogues?
A4: While not always mandatory, derivatization is highly recommended for GC-MS analysis.[4][8] It can improve peak shape, increase thermal stability, and enhance the chromatographic separation of isomers.[8] Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and 2,2,2-trichloroethyl chloroformate.[8]
Q5: How can I separate the enantiomers of phenmetrazine analogues?
A5: Enantiomers can be separated using chiral chromatography. The two main approaches are:
-
Direct separation: Using a chiral stationary phase (CSP) in HPLC that selectively interacts with one enantiomer more than the other.[5][6][9]
-
Indirect separation: Derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[9]
Troubleshooting Guide
HPLC Issues
Problem: Poor resolution between positional isomers (e.g., 3-FPM and 4-FPM).
-
Possible Causes:
-
Inadequate selectivity of the stationary phase.
-
Mobile phase composition is not optimal.
-
Insufficient column efficiency.
-
-
Solutions:
-
Change the stationary phase: If using a C18 column, consider a phenyl-hexyl or a cyano column to introduce different separation mechanisms (e.g., π-π interactions).[10]
-
Modify the mobile phase: Alter the organic modifier (e.g., switch from acetonitrile (B52724) to methanol) or adjust the pH.[10] Fine-tuning the gradient slope can also improve separation.[11]
-
Increase column efficiency: Use a longer column or a column packed with smaller particles (sub-2 µm for UHPLC).[12][13] Ensure that extra-column dead volume is minimized.[11]
-
Problem: Retention time is drifting or unstable.
-
Possible Causes:
-
Inadequate column equilibration between runs.
-
Changes in mobile phase composition (e.g., evaporation of the organic component).
-
Fluctuations in column temperature.
-
Pump malfunction or leaks.
-
-
Solutions:
-
Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.[11]
-
Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Use a column oven to maintain a constant temperature.
-
Check the HPLC system for leaks and perform pump maintenance as needed.
-
GC-MS Issues
Problem: Poor peak shape or peak tailing for underivatized phenmetrazine analogues.
-
Possible Causes:
-
Active sites in the GC inlet liner or column.
-
Analyte degradation at high temperatures.
-
-
Solutions:
Problem: Co-elution of isomers.
-
Possible Causes:
-
The column is not providing sufficient selectivity.
-
-
Solutions:
-
Derivatization: Derivatizing with an agent like TFAA can significantly improve the separation of positional isomers.
-
Optimize the temperature program: A slower temperature ramp can increase the separation between closely eluting compounds.
-
Use a different column: Consider a column with a different stationary phase polarity.
-
Data Presentation: Chromatographic Conditions
Table 1: HPLC and LC-MS/MS Methods for Phenmetrazine Analogues
| Analyte(s) | Column | Mobile Phase | Detection | LOD/LOQ | Reference |
| 3-Fluorophenmetrazine (3-FPM) | Not specified | Not specified | LC-ESI-MS/MS | LOD: 0.1 ng/mL (serum), 0.2 ng/mL (urine) | [3] |
| 4-Methylphenmetrazine (4-MPM) & isomers | Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile | LC-MSD | Not specified | [2] |
Table 2: GC-MS Methods for Phenmetrazine Analogues
| Analyte(s) | Column | Carrier Gas & Flow Rate | Temperature Program | Derivatization | Reference |
| Phenmetrazine | HP-5 MS (30m x 0.25 mm x 0.25 µm) | Helium @ 1.5 mL/min | 100°C (1 min), then 12°C/min to 280°C (hold 9 min) | None specified | [15] |
| This compound (3-FPM) & isomers | Not specified | Not specified | Not specified | Not specified | [16] |
| Methylphenmetrazine (MPM) isomers | HP-ULTRA 1 (12 m x 0.2 m x 0.33 µm) | Helium @ 0.8 mL/min | 50°C (2 min), then 10°C/min to 100°C | Trifluoroacetic anhydride (TFAA) | [2] |
| Phenmetrazine (in urine) | Not specified | Not specified | Not specified | 2,2,2-trichloroethyl chloroformate | [8] |
| Phenmetrazine (in urine) | Not specified | Not specified | Not specified | Perfluorooctanoyl chloride | [17] |
Experimental Protocols
Protocol 1: Sample Preparation of Urine for GC-MS Analysis
This protocol is a general guideline based on common liquid-liquid extraction and derivatization procedures.
-
Sample Collection: Collect a urine sample in a clean container.
-
Internal Standard: Add an appropriate internal standard (e.g., N-propylamphetamine) to an aliquot of the urine sample.
-
pH Adjustment: Adjust the pH of the urine sample to >9.5 with a suitable base (e.g., 5.0 N NaOH).[18]
-
Extraction:
-
Add an organic extraction solvent (e.g., 1-chlorobutane (B31608) or a mixture of hexane/ethyl acetate).[17][18]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.[18]
-
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Derivatization:
-
Final Preparation: The derivatized sample is now ready for injection into the GC-MS system.
Protocol 2: General Chiral HPLC Method Development Strategy
This protocol outlines a systematic approach to developing a chiral separation method.[5][7]
-
Column Screening:
-
Select a set of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based like Chiralpak IA/ID, or Pirkle-type).
-
Screen the racemic mixture of the phenmetrazine analogue on each column.
-
-
Mobile Phase Screening:
-
For each column, test at least two different mobile phase systems, typically a polar organic mobile phase (e.g., ethanol (B145695) or isopropanol) and a non-polar mobile phase (e.g., hexane/isopropanol).
-
For basic analytes like phenmetrazine analogues, add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.[5]
-
-
Optimization:
-
Once partial separation is achieved on a particular column/mobile phase combination, optimize the resolution.
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier. Increasing the polar modifier content generally reduces retention time.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase run time.
-
Temperature: Adjusting the column temperature can affect selectivity and efficiency.
-
-
Validation: Once baseline resolution is achieved, the method should be validated for parameters such as linearity, accuracy, precision, and robustness.
Visualizations
Signaling Pathway of Phenmetrazine Analogues
References
- 1. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Phenmetrazine in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromtech.com [chromtech.com]
- 14. agilent.com [agilent.com]
- 15. swgdrug.org [swgdrug.org]
- 16. swgdrug.org [swgdrug.org]
- 17. Determination of phenmetrazine in urine by gas chromatography-mass spectrometry after liquid-liquid extraction and derivatization with perfluorooctanoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Technical Support Center: 3-FPM Reference Material
This guide provides researchers, scientists, and drug development professionals with essential information regarding the purity and verification of 3-Fluorophenmetrazine (3-FPM) reference materials.
Frequently Asked Questions (FAQs)
Q1: What is 3-FPM and why is a reference material necessary?
A1: this compound (3-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to phenmetrazine.[1][2] As a reference material, it serves as a calibrated standard for analytical testing.[3] This is crucial for ensuring the accuracy, precision, and reliability of experimental results in forensic analysis, clinical toxicology, and pharmaceutical research by providing a known standard for instrument calibration and method validation.[4][5]
Q2: What is the expected purity of a 3-FPM reference material?
A2: Commercial suppliers of 3-FPM reference materials typically guarantee a high level of purity, often stated as ≥98% or ≥99%.[3] These materials are often manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034.[3] However, purity should always be independently verified upon receipt.
Q3: What are the common impurities found in 3-FPM samples?
A3: The most significant impurities are often positional isomers, such as 2-Fluorophenmetrazine (2-FPM) and 4-Fluorophenmetrazine (4-FPM), which can be introduced during synthesis.[6][7][8] Other potential impurities could include unreacted starting materials, by-products from the synthesis process, or metabolites if the sample is not pure. The primary metabolic reactions for 3-FPM involve aryl-hydroxylation and N-oxidation.[1][4]
Quantitative Data Summary: Purity & Impurities
| Parameter | Typical Specification | Common Impurities | Analytical Techniques for Detection |
| Purity | ≥98% | Positional Isomers (2-FPM, 4-FPM) | GC-MS, HPLC, NMR[3][9] |
| Identity | Conforms to structure | Synthesis Precursors | NMR, Mass Spectrometry[6] |
| Residual Solvents | Varies by supplier | - | Headspace GC-MS |
Troubleshooting and Purity Verification
Q4: My analytical results suggest a lower purity than stated on the Certificate of Analysis (CoA). What are the next steps?
A4: Discrepancies between your findings and the CoA can arise from several factors. Follow this logical workflow to identify the issue.
Caption: Workflow for troubleshooting purity discrepancies.
Q5: I'm observing unexpected peaks in my chromatogram. How can I identify them?
A5: Unidentified peaks could be impurities, degradants, or system contaminants.
-
Mass Spectrometry (MS): If using GC-MS or LC-MS, analyze the mass spectrum of the unknown peak. Compare the fragmentation pattern to libraries and databases for tentative identification.
-
Isomer Differentiation: Positional isomers like 2-FPM and 4-FPM will have the same mass as 3-FPM but different retention times. A comprehensive analytical approach is needed for differentiation.[8][10]
-
High-Resolution MS: Provides accurate mass data to help determine the elemental composition of the unknown peak.
-
NMR Spectroscopy: Can definitively identify the structure of significant impurities if they can be isolated.[9]
-
Blank Injection: Run a blank (solvent only) to rule out contamination from the solvent, vial, or chromatographic system.
Experimental Protocols
The following are generalized protocols for the verification of 3-FPM. Parameters should be optimized for your specific instrumentation and laboratory conditions.
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile impurities, including positional isomers.
1. Sample Preparation:
- Accurately weigh and dissolve the 3-FPM reference material in a suitable volatile organic solvent (e.g., methanol, ethyl acetate) to a final concentration of approximately 10 µg/mL.[11]
- Vortex to ensure complete dissolution.
- Transfer the solution to a 1.5 mL glass autosampler vial.[11]
2. GC-MS Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Injector | Splitless mode, 250 °C |
| Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow rate of ~1.0-1.2 mL/min |
| Oven Program | Initial: 120 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C |
| MS Scan Range | 40-400 amu |
Note: This program is a starting point and should be optimized for the separation of 2-FPM, 3-FPM, and 4-FPM.
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- Calculate purity using the area percent method: Purity % = (Area of 3-FPM Peak / Total Area of All Peaks) * 100.
- Examine the mass spectra of any impurity peaks to aid in their identification.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for purity determination and can be coupled with various detectors (UV, MS).
Caption: General workflow for HPLC-based purity analysis.
1. Sample Preparation:
- Prepare a stock solution of 3-FPM in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.
- Further dilute to a working concentration of ~10-20 µg/mL.
- Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.
2. HPLC Instrumentation and Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or Mass Spectrometry (ESI+)[4][12] |
| Injection Volume | 5-10 µL |
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate purity using the area percent method, similar to the GC-MS procedure.
- If using LC-MS, analyze the mass-to-charge ratio (m/z) for the main peak and any impurity peaks to confirm identity.[13]
References
- 1. cdn.who.int [cdn.who.int]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-FPM HCl | CAS 1803562-83-5 | LGC Standards [lgcstandards.com]
- 6. Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers. - Drugs and Alcohol [drugsandalcohol.ie]
- 7. [PDF] Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers. | Semantic Scholar [semanticscholar.org]
- 8. Test purchase, synthesis and characterization of this compound (3-FPM) and differentiation from its ortho- and para-substituted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.atu.ie [pure.atu.ie]
- 11. uoguelph.ca [uoguelph.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 3-Fluorophenmetrazine (3-FPM) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluorophenmetrazine (3-FPM) in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for 3-FPM in mass spectrometry?
A1: The fragmentation of 3-FPM can vary depending on the ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). For underivatized phenmetrazine, a structural analog, the molecular ion is observed at m/z 177 with a base peak at m/z 71.[1] For 3-FPM, the molecular formula is C11H14FNO, with a molecular weight of 195.23 g/mol .[2]
A proposed fragmentation pattern for trifluoroacetylated (TFAA) isomers of FPM under EI-MS conditions has been described.[1] In general, for phenethylamine-type molecules, in-source fragmentation can lead to the loss of NH3.[3][4]
Q2: Are there validated LC-MS/MS methods available for 3-FPM analysis?
A2: Yes, a liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the detection of 3-FPM in serum, urine, and oral fluid.[5][6] This method demonstrated good linearity, selectivity, and sensitivity, with limits of detection (LODs) of 0.1 ng/mL in serum, 0.2 ng/mL in urine, and 0.05 ng/mL in oral fluid.[5]
Q3: What are the main metabolic pathways for 3-FPM?
A3: The main metabolic pathways for 3-FPM include N-oxidation, aryl hydroxylation followed by O-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge.[7] In human urine, 3-FPM is primarily excreted unchanged or as the N-oxide metabolite.[7][8]
Troubleshooting Guide
Issue 1: No or Low Signal/Peak Intensity
Q: I am not seeing a peak for 3-FPM or the signal is very weak. What are the possible causes and solutions?
A: This is a common issue in mass spectrometry that can stem from various factors throughout the analytical workflow. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow: No or Low 3-FPM Signal
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.who.int [cdn.who.int]
Technical Support Center: Method Validation for Novel Psychoactive Substance (NPS) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method validation for the analysis of novel psychoactive substances (NPS).
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the experimental analysis of NPS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Issues
Question: Why am I observing poor peak shapes (tailing or fronting) for my NPS analytes?
Answer: Poor peak shapes in LC-MS/MS analysis can stem from several factors. Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column overload, or contamination. Peak fronting can be a result of column collapse or an injection solvent stronger than the mobile phase.
-
Troubleshooting Steps:
-
Check for Column Overload: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Evaluate Mobile Phase pH: The pH of your mobile phase can affect the ionization state of your analytes. For basic compounds, a mobile phase with a higher pH can improve peak shape. For acidic compounds, a lower pH is generally preferred.
-
Inspect for Contamination: A dirty guard column or analytical column can lead to peak tailing. Try flushing the column or replacing the guard column.[1]
-
Solvent Mismatch: Ensure your injection solvent is of similar or weaker strength than your initial mobile phase to prevent peak fronting.
-
Question: My signal intensity is low and inconsistent. What are the likely causes?
Answer: Low and inconsistent signal intensity in LC-MS/MS is often attributed to matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the target analyte.[1] Contamination of the ion source is another common culprit.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Prepare a post-extraction spiked sample and compare the analyte response to a neat standard solution of the same concentration. A significant difference indicates the presence of matrix effects. To mitigate this, consider more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2]
-
Clean the Ion Source: Contamination of the ion source can significantly impact signal intensity. Follow the manufacturer's instructions to clean the ion source components.[1]
-
Optimize ESI Parameters: Ensure that the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, are optimized for your specific analytes.
-
Question: I am seeing significant retention time shifts in my chromatograms. How can I address this?
Answer: Retention time shifts can compromise the reliability of your analytical method.[1] Common causes include changes in mobile phase composition, column degradation, and fluctuating column temperature.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure your mobile phases are prepared fresh and accurately. Inconsistent mobile phase composition is a frequent cause of retention time drift.
-
Column Equilibration: Adequately equilibrate the column with the initial mobile phase conditions before each injection.
-
Column Temperature: Use a column oven to maintain a consistent column temperature, as temperature fluctuations can affect retention times.
-
Column Health: If shifts persist, your column may be degrading. Try flushing it or replacing it if necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Issues
Question: My synthetic cannabinoid analytes appear to be degrading in the GC inlet. What can I do to prevent this?
Answer: Thermal degradation of certain NPS, particularly some synthetic cannabinoids with amide groups, is a known issue in GC-MS analysis.[3] This can lead to inaccurate quantification and misidentification.
-
Troubleshooting Steps:
-
Lower Inlet Temperature: Optimize the inlet temperature to the lowest possible setting that still allows for efficient volatilization of your analytes.
-
Use a Cool On-Column or Pulsed Splitless Injection: These injection techniques can minimize the time the analyte spends in the hot inlet, reducing the chance of degradation.
-
Derivatization: For thermally labile compounds, derivatization can improve their thermal stability and chromatographic performance. Silylation is a common derivatization technique for cannabinoids.[4]
-
Analyte Protectants: The use of analyte protectants in the injection solvent can help to minimize degradation.[3]
-
Question: I am observing carryover of my analytes from one injection to the next. How can I resolve this?
Answer: Carryover can lead to false-positive results and inaccurate quantification. It is often caused by active sites in the GC system or contamination.
-
Troubleshooting Steps:
-
Clean the Injection Port Liner and Syringe: Regularly replace or clean the injection port liner and clean the injection syringe.
-
Bake Out the Column: Perform a column bake-out at a high temperature (within the column's limits) to remove any retained compounds.
-
Inject Blanks: Run blank solvent injections after high-concentration samples to assess and mitigate carryover.[5]
-
Immunoassay Screening Issues
Question: My immunoassay screen for a specific NPS class is showing a high rate of false positives when confirmed by a mass spectrometry method. Why is this happening?
Answer: Immunoassays rely on antibody recognition of a specific chemical structure. Due to the structural similarities among many NPS, cross-reactivity is a common issue, leading to false-positive results. An antibody designed for one compound may also bind to a structurally related NPS.
-
Troubleshooting Steps:
-
Understand Cross-Reactivity: Consult the manufacturer's data sheet for the immunoassay kit to understand its cross-reactivity profile with other NPS and traditional drugs.
-
Confirmation is Key: Always confirm presumptive positive immunoassay results with a more specific technique like LC-MS/MS or GC-MS. Immunoassay results should be considered preliminary.
-
Retrospective Data Analysis: Regularly review your immunoassay and confirmation data to identify trends in false positives, which may indicate the emergence of a new NPS in the tested population that is cross-reacting with your assay.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of different classes of NPS using various analytical techniques. These values are illustrative and may vary depending on the specific method, instrumentation, and laboratory conditions.
Table 1: LC-MS/MS Method Validation Parameters for Synthetic Cathinones in Urine [6]
| Parameter | Mephedrone | N-ethylpentylone | Dihydro-mephedrone | Dihydro-N-ethylpentylone |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 0.5 | 1 | 1 |
| Limit of Quantification (LOQ) (ng/mL) | 1 | 1 | 2.5 | 2.5 |
| Accuracy (% bias) | -8.6 to 7.4 | -9.2 to 6.8 | -10.5 to 8.1 | -11.2 to 9.5 |
| Precision (% RSD) | < 10 | < 10 | < 12 | < 13 |
| Recovery (%) | > 85 | > 88 | > 82 | > 80 |
Table 2: GC-MS Method Validation Parameters for Synthetic Cannabinoids in Herbal Blends [7]
| Parameter | JWH-018 | JWH-073 |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) (ppb) | 1 - 100 | 1 - 100 |
| Precision (% RSD at 100 ppb) | 13 | 13 |
| Precision (% RSD at 200 ppb) | 7 | 7 |
| Precision (% RSD at 400 ppb) | 6 | 6 |
Table 3: LC-MS/MS Method Validation Parameters for Synthetic Cannabinoids in Urine [8]
| Parameter | Value Range for 32 Analytes |
| Linearity (ng/mL) | 0.5 - 200 |
| Accuracy (% error) | within ±20% |
| Precision (% RSD) | < 15% |
| Recovery (%) | 48 - 104 |
Experimental Protocols
This section provides detailed methodologies for key experiments in NPS analysis method validation.
Protocol 1: LC-MS/MS Method Validation for Synthetic Cathinones in Urine
This protocol is a generalized procedure based on common practices for the validation of LC-MS/MS methods for NPS analysis.[6]
-
Scope: Quantitative analysis of synthetic cathinones and their metabolites in human urine.
-
Materials:
-
Reference standards of synthetic cathinones and their metabolites.
-
Internal standards (deuterated analogs).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
C18 analytical column.
-
Urine samples.
-
Methanol, acetonitrile, formic acid, and purified water.
-
-
Sample Preparation (Dilute-and-Shoot):
-
Centrifuge urine samples to pellet any precipitates.
-
In a clean tube, combine 100 µL of supernatant with 900 µL of internal standard solution (in methanol/water).
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient elution program optimized for the separation of target analytes.
-
Flow rate: 0.4 mL/min.
-
Column temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) mode.
-
Optimize precursor and product ions, collision energies, and other MS parameters for each analyte and internal standard.
-
-
-
Validation Parameters to be Assessed:
-
Selectivity: Analyze at least six different blank urine samples to check for interferences at the retention times of the analytes.
-
Linearity: Prepare a calibration curve with at least five concentration levels by spiking blank urine. Plot the peak area ratio (analyte/internal standard) against the concentration and determine the coefficient of determination (R²).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD) for precision.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).
-
Matrix Effect: Compare the peak area of an analyte in a post-extraction spiked sample to the peak area of a neat standard solution.
-
Recovery: Compare the peak area of a pre-extraction spiked sample to that of a post-extraction spiked sample.
-
Stability: Assess the stability of the analytes in urine under different storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.
-
Protocol 2: GC-MS Method Validation for Synthetic Cannabinoids in Oral Fluid
This protocol provides a general framework for validating a GC-MS method for the analysis of synthetic cannabinoids.
-
Scope: Qualitative and quantitative analysis of synthetic cannabinoids in oral fluid.
-
Materials:
-
Reference standards of synthetic cannabinoids.
-
Internal standards (deuterated analogs).
-
GC-MS system with an electron ionization (EI) source.
-
HP-5MS or similar capillary column.
-
Oral fluid collection devices.
-
Solid-phase extraction (SPE) cartridges.
-
Derivatizing agent (e.g., BSTFA with 1% TMCS).
-
-
Sample Preparation (SPE):
-
Add internal standard to the oral fluid sample.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the derivatizing agent and heat to complete the derivatization.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Inlet temperature: 250 °C.
-
Injection mode: Splitless.
-
Oven temperature program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all analytes.
-
Carrier gas: Helium.
-
-
MS Conditions:
-
Ionization mode: Electron ionization (EI) at 70 eV.
-
Acquisition mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.
-
-
-
Validation Parameters to be Assessed:
-
Follow a similar validation plan as described in Protocol 1, adapting the procedures for GC-MS and the oral fluid matrix. Key parameters include selectivity, linearity, accuracy, precision, LOD, LOQ, and recovery.
-
Signaling Pathways and Workflows
This section provides diagrams of relevant signaling pathways and experimental workflows using the DOT language for Graphviz.
Signaling Pathways
Caption: Signaling pathway of synthetic cannabinoids via CB1 and CB2 receptors.
Caption: Mechanism of action of NPS benzodiazepines on the GABA-A receptor.[9][10][11][12][13]
Caption: Simplified signaling pathway of synthetic opioids via the mu-opioid receptor.[14][15]
Experimental Workflows
Caption: General workflow for analytical method validation.
References
- 1. zefsci.com [zefsci.com]
- 2. clinicallab.com [clinicallab.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepines act on GABAA receptors via two distinct and separable mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of action of benzodiazepines on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 15. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-Fluorophenmetrazine (3-FPM) by Electrospray Ionization Mass Spectrometry
Welcome to the technical support center for the analysis of 3-Fluorophenmetrazine (3-FPM) using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help minimize ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of 3-FPM?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample (e.g., salts, phospholipids (B1166683), proteins) reduce the ionization efficiency of the target analyte, 3-FPM, in the ESI source. This competition for ionization leads to a decreased signal intensity, which can cause poor sensitivity, inaccurate quantification (underestimation of concentration), and reduced reproducibility. In severe cases, it can lead to false-negative results.
Q2: What are the most common causes of ion suppression for 3-FPM in biological samples?
A2: For 3-FPM, which is often analyzed in complex biological matrices such as plasma, serum, or urine, the primary causes of ion suppression are endogenous matrix components. These include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the ESI process by forming adducts or altering droplet properties.[1]
-
Endogenous Metabolites: Other small molecules in the biological matrix can co-elute and compete for ionization.
-
Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware or vial cap liners, can also cause ion suppression.
Q3: How can I determine if my 3-FPM assay is affected by ion suppression?
A3: The most direct method is to perform a post-column infusion experiment.[2] This involves infusing a constant flow of a 3-FPM standard solution into the LC eluent stream after the analytical column but before the ESI source. A stable signal baseline is established, and then a blank matrix extract is injected. Any dip in this baseline indicates the retention times at which matrix components are eluting and causing ion suppression.[2]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for 3-FPM eliminate ion suppression?
A4: A SIL-IS is the best way to compensate for, but not eliminate, ion suppression. Since the SIL-IS is chemically identical to 3-FPM, it will experience the same degree of ion suppression as the analyte. This allows for accurate quantification because the ratio of the analyte to the SIL-IS should remain constant even if the absolute signal intensity of both is reduced. However, if ion suppression is severe, the signal for both the analyte and the SIL-IS may be suppressed below the limit of detection.
Troubleshooting Guides
This section addresses specific issues you might encounter during your 3-FPM experiments.
Issue 1: Low or No 3-FPM Signal Intensity
| Possible Cause | Troubleshooting Step |
| Severe Ion Suppression | 1. Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of 3-FPM. (See Experimental Protocol 1). 2. Improve sample preparation. Switch from a simple protein precipitation to a more rigorous method like solid-phase extraction (SPE) to remove more matrix components. (See Experimental Protocol 2 and Table 1). 3. Optimize chromatography. Adjust the LC gradient to separate 3-FPM from the ion suppression zones. Consider a column with a different stationary phase to alter selectivity. 4. Dilute the sample. If the 3-FPM concentration is high enough, diluting the sample can reduce the concentration of interfering components. |
| Suboptimal ESI Source Parameters | Re-optimize source parameters (e.g., capillary voltage, gas flow, temperature) using a 3-FPM solution prepared in the final mobile phase composition. |
| Incorrect Ionization Mode | While 3-FPM is a basic compound and ionizes well in positive ESI mode, consider testing negative mode if you suspect a co-eluting interference that is only active in positive mode. Alternatively, if available, an Atmospheric Pressure Chemical Ionization (APCI) source can be less susceptible to ion suppression.[3] |
Issue 2: Poor Reproducibility of 3-FPM Quantification
| Possible Cause | Troubleshooting Step |
| Variable Ion Suppression | 1. Implement a stable isotope-labeled internal standard (SIL-IS) for 3-FPM. This is the most effective way to correct for variability in ion suppression between samples. 2. Ensure consistent sample preparation. Use a validated and standardized sample preparation protocol for all samples and standards. |
| Analyte Instability | Verify the stability of 3-FPM in the processed sample extract under the storage conditions of the autosampler. Degradation can lead to falling signal intensity over the course of an analytical run. |
| System Carryover | Inject a blank solvent sample after a high-concentration sample. If 3-FPM is detected, it indicates carryover. Optimize the autosampler wash method by using a stronger solvent or increasing the wash volume. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Amphetamine-like Substances in Biological Matrices
| Sample Preparation Method | Typical Analyte Recovery | Relative Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 80-100% | High | Fast, simple, and inexpensive. | Provides the least clean extracts, high potential for ion suppression from phospholipids and other endogenous components. |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate | Can provide cleaner extracts than PPT by removing non-polar interferences. | Can be labor-intensive, require large solvent volumes, and may have emulsion formation issues. |
| Solid-Phase Extraction (SPE) | 80-95% | Low | Highly effective and versatile for removing a wide range of interferences, leading to cleaner extracts and reduced ion suppression.[4] | Requires method development and can be more expensive and time-consuming than PPT. |
Note: The values presented are typical for amphetamine-like compounds and can vary depending on the specific analyte, matrix, and protocol used.
Experimental Protocols
Experimental Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
3-FPM analytical standard
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation reagents
Methodology:
-
Prepare a solution of 3-FPM in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Connect the outlet of the LC column to one inlet of a tee-union.
-
Connect the syringe pump containing the 3-FPM solution to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ESI source.
-
Begin the LC mobile phase flow and start the syringe pump to continuously infuse the 3-FPM solution at a low flow rate (e.g., 10 µL/min).
-
Acquire data, monitoring the appropriate MRM transition for 3-FPM, until a stable baseline signal is achieved.
-
Prepare a blank matrix sample using your intended sample preparation method (e.g., protein precipitation or SPE).
-
Inject the processed blank matrix extract onto the LC column.
-
Monitor the 3-FPM signal throughout the chromatographic run. A decrease in the baseline signal indicates a region of ion suppression.
Experimental Protocol 2: Solid-Phase Extraction (SPE) for 3-FPM from Urine
Objective: To extract 3-FPM from a urine matrix and remove interfering components to minimize ion suppression. This protocol is adapted from methods for similar amphetamine-like compounds.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Urine sample
-
Internal standard (e.g., 3-FPM-d5)
-
Methanol
-
Deionized water
-
Ammonium hydroxide (B78521)
-
Ethyl acetate
-
Isopropyl alcohol
-
100 mM phosphate (B84403) buffer (pH 6.0)
-
0.1 M HCl
Methodology:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard. Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and then 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 0.1 M HCl.
-
Wash the cartridge with 3 mL of methanol.
-
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute the 3-FPM and internal standard with 3 mL of a freshly prepared solution of ethyl acetate/isopropyl alcohol/ammonium hydroxide (78:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for ion suppression in 3-FPM analysis.
Caption: Workflow for selecting and evaluating a sample preparation method.
References
Validation & Comparative
A Comparative Analysis of 3-Fluorophenmetrazine and Amphetamine for the Scientific Community
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the pharmacological, pharmacokinetic, and signaling pathway profiles of the novel psychoactive substance 3-Fluorophenmetrazine (3-FPM) and the well-characterized stimulant, amphetamine.
This guide synthesizes available experimental data to provide a comprehensive comparison of 3-FPM and amphetamine, focusing on their interactions with monoamine transporters, effects on neurotransmitter release, and metabolic pathways. The information is presented to aid in the understanding of their distinct and overlapping mechanisms of action.
Pharmacological Profile: A Tale of Two Stimulants
Both this compound (3-FPM) and amphetamine exert their stimulant effects primarily through their actions on the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. However, the nuances of their interactions with these transporters define their unique pharmacological profiles.
Amphetamine is a classic releasing agent and reuptake inhibitor of dopamine and norepinephrine.[1][2] It serves as a substrate for DAT and NET, leading to competitive inhibition of dopamine and norepinephrine reuptake.[2] Furthermore, amphetamine reverses the normal function of these transporters, causing a significant efflux of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[1]
3-FPM also functions as a potent norepinephrine and dopamine releasing agent.[3][4] It displays a negligible effect on serotonin (B10506) release.[3] In addition to its releasing activity, 3-FPM inhibits the reuptake of dopamine and norepinephrine with a potency comparable to that of cocaine.[3][5] While it acts as a substrate for monoamine transporters, similar to amphetamine, its combined releasing and potent reuptake inhibitory actions contribute to its distinct stimulant effects.[4]
Quantitative Comparison of Monoamine Transporter Interactions
The following table summarizes the available quantitative data on the interaction of 3-FPM and amphetamine with dopamine and norepinephrine transporters. It is important to note that direct comparative studies with 3-FPM are limited, and the provided data for 3-FPM on reuptake inhibition is qualitative.
| Compound | Parameter | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| 3-FPM | EC50 (Release) | 43 nM[3][4] | 30 nM[3][4] | 2558 nM[3] |
| IC50 (Uptake Inhibition) | < 2.5 µM[3][5] | < 2.5 µM[3][5] | > 80 µM[3] | |
| Amphetamine | Ki (Inhibition Constant) | ≈ 0.6 µM[6] | 0.07–0.1 µM[6] | 20–40 µM[6] |
In Vivo Effects: Neurotransmitter Levels and Behavior
In vivo microdialysis studies in rats have demonstrated that amphetamine administration leads to a significant, dose-dependent increase in extracellular dopamine and norepinephrine levels in various brain regions, including the striatum and prefrontal cortex.[7][8] This neurochemical effect is directly correlated with its stimulant effects on locomotor activity.
Locomotor activity studies in rodents have shown that both amphetamine and fluorinated amphetamine analogs produce dose-dependent increases in locomotor activity.[9] The potency and peak effects on locomotion can vary based on the specific chemical structure.[9]
Signaling Pathways: Beyond the Transporter
Amphetamine's mechanism of action extends beyond simple transporter interaction, involving intracellular signaling cascades. Amphetamine acts as an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1). This interaction triggers a cascade of downstream signaling events.
Activation of TAAR1 by amphetamine leads to the stimulation of G-proteins Gαs and Gα13. This results in the activation of Protein Kinase A (PKA) and RhoA, which in turn leads to the phosphorylation and internalization of the dopamine transporter, further contributing to increased synaptic dopamine levels.
References
- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. cdn.who.int [cdn.who.int]
- 5. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interstitial 3-methoxytyramine reflects striatal dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated LC-MS/MS Methods for 3-Fluorophenmetrazine (3-FPM) Analysis in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 3-Fluorophenmetrazine (3-FPM) in forensic toxicology. 3-FPM is a synthetic stimulant that has emerged as a novel psychoactive substance (NPS), necessitating robust and reliable analytical methods for its detection in biological matrices. This document outlines the performance of various published methods, offering a valuable resource for laboratories involved in forensic analysis, clinical toxicology, and research on NPS.
Comparative Performance of Validated LC-MS/MS Methods
The following table summarizes the key quantitative performance parameters of different validated LC-MS/MS methods for the determination of 3-FPM in various biological matrices. This allows for a direct comparison of the sensitivity, linearity, and precision of these methods.
| Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| Whole Blood | 0.001 - 0.100 mg/L | Not Reported | 0.001 mg/L | < 15% | < 15% | [1] |
| Serum | 1 - 250 ng/mL | 0.1 ng/mL | 0.5 ng/mL | < 8.5% | < 6.3% | [2][3][4][5] |
| Urine | 1 - 250 ng/mL | 0.2 ng/mL | 1.0 ng/mL | Not Reported | Not Reported | [2][3][4][5] |
| Oral Fluid | Not Reported | 0.05 ng/mL | Not Reported | Not Reported | Not Reported | [2][3][4][5] |
Alternative Analytical Techniques
While LC-MS/MS is a highly sensitive and specific technique for the analysis of 3-FPM, other methods have also been developed and validated. Gas Chromatography-Mass Spectrometry (GC-MS) offers a viable alternative, particularly for comprehensive screening.
| Technique | Matrix | Linearity Range | Limit of Quantification (LOQ) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Extraction Efficiency | Reference |
| GC-MS | Human Blood | 5 - 1000 ng/mL | 5 ng/mL | 2.1 - 11.7% | 1.3 - 10.2% | 82.8% | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the typical experimental protocols for the LC-MS/MS analysis of 3-FPM.
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte.
-
Solid Phase Extraction (SPE): This is a common technique for cleaning up complex matrices like blood and urine. A study by Mardal et al. utilized SPE for the extraction of 3-FPM and its metabolites from urine.[7] Another method for the analysis of 3-FMC, 3-FPM, 4-CEC, and 4-BMC in human blood also employed SPE after protein precipitation.[6]
-
Protein Precipitation: For blood-based matrices, protein precipitation with agents like trichloroacetic acid is often the initial step to remove proteins before further extraction.[6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach has been used for the extraction of 3-FPM from various human tissues and body fluids, demonstrating its versatility.[8]
Liquid Chromatography (LC)
The separation of 3-FPM from other compounds is typically achieved using reverse-phase liquid chromatography.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typical.
-
Flow Rate: Flow rates are generally in the range of 0.3 - 0.5 mL/min.
Tandem Mass Spectrometry (MS/MS)
Detection and quantification are performed using a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument, operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode is the standard for 3-FPM analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for 3-FPM and its internal standard to ensure selectivity and accurate quantification.
Workflow and Comparative Analysis Diagrams
The following diagrams, generated using the DOT language, illustrate the typical workflow for a validated LC-MS/MS method and provide a visual comparison of the key performance characteristics of different analytical approaches.
Caption: General workflow of a validated LC-MS/MS method for 3-FPM analysis.
Caption: Comparison of key characteristics of LC-MS/MS and GC-MS for 3-FPM analysis.
References
- 1. Multiple Drug-Toxicity Involving Novel Psychoactive Substances, this compound and U-47700 [pubmed.ncbi.nlm.nih.gov]
- 2. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organ distribution of diclazepam, pyrazolam and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking a "Legal High": 3-Fluorophenmetrazine's Elusive Dance with Amphetamine Immunoassays
A Comparative Guide for Researchers and Drug Development Professionals on the Cross-Reactivity of 3-Fluorophenmetrazine (3-FPM) in Routine Drug Screening
The rise of novel psychoactive substances (NPS) presents a formidable challenge to conventional drug screening methodologies. Among these, this compound (3-FPM), a synthetic stimulant structurally related to phenmetrazine, has gained popularity as a "legal high." Its chemical similarity to amphetamines raises critical questions about its potential to trigger false-positive results in widely used immunoassay screening tests. This guide provides a comprehensive comparison of 3-FPM's cross-reactivity with that of other amphetamine-like compounds, supported by available experimental data, to aid researchers, scientists, and drug development professionals in interpreting screening results and developing more specific detection methods.
The Specter of False Positives: 3-FPM's Interaction with Amphetamine Assays
Immunoassays are the frontline tool in high-throughput drug screening due to their speed and cost-effectiveness. However, their reliance on antibody-antigen recognition makes them susceptible to cross-reactivity from compounds with similar chemical structures to the target analyte. This can lead to erroneous positive results, necessitating more specific and time-consuming confirmatory tests like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Recent studies have begun to shed light on the cross-reactivity profile of 3-FPM in amphetamine immunoassays. A key study by Adamowicz and Gieroń investigated the response of an enzyme-linked immunosorbent assay (ELISA) for amphetamine derivatives to varying concentrations of 3-FPM. The results, detailed in the table below, demonstrate a significant, concentration-dependent cross-reactivity.
Quantitative Cross-Reactivity Data
The following tables summarize the available quantitative data on the cross-reactivity of 3-FPM and its structural analog, phenmetrazine, in common amphetamine immunoassay formats.
Table 1: Cross-Reactivity of 3-FPM in an Amphetamine ELISA
| Sample | Concentration (ng/mL) | Absorbance Value* | Interpretation |
| Negative Control | 0 | 1.714 | Baseline reading, no drug detected. |
| Amphetamine (Positive Control) | 25 | 0.840 | Positive result for the target analyte. |
| 3-FPM | 25 | 1.583 | Minimal cross-reactivity at this concentration. |
| 3-FPM | 100 | 1.226 | Moderate cross-reactivity. |
| 3-FPM | 1000 | 0.433 | Significant cross-reactivity , producing a stronger signal than the 25 ng/mL amphetamine positive control. |
| 3-FPM | 2500 | 0.364 | Strong cross-reactivity . |
| Analysed Case Sample (containing 3-FPM) | 2770 | 0.296 | Confirmed positive screen in a real-world sample containing a high concentration of 3-FPM. |
*Note: In a competitive ELISA, a lower absorbance value indicates a higher concentration of the detected substance or a cross-reacting compound.[1]
Table 2: Comparative Cross-Reactivity of Phenmetrazine in Siemens Immunoassays
| Immunoassay Kit | Calibrator | Calibrator Cutoff (ng/mL) | Phenmetrazine Concentration for Positive Result (ng/mL) |
| Siemens EMIT® II Plus Amphetamines Assay | d-Methamphetamine | 300 | 23,000 |
| Siemens Emit® d.a.u. Amphetamine Class Assay | d-Amphetamine | 300 | 1,000 |
This data for phenmetrazine, a close structural relative of 3-FPM, provides a valuable benchmark for understanding the potential for cross-reactivity of this class of compounds in different immunoassay systems. The significant difference in the required concentration of phenmetrazine to trigger a positive result between the two Siemens assays highlights the variability in antibody specificity across different commercial kits.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity studies, a detailed understanding of the experimental methodology is crucial.
Protocol for Amphetamine ELISA Cross-Reactivity Testing of 3-FPM
This protocol is based on the methodology implied in the study by Adamowicz and Gieroń.
-
Preparation of Standards and Controls:
-
Prepare a stock solution of 3-FPM in a suitable solvent (e.g., methanol).
-
Prepare a series of working standards of 3-FPM in drug-free human blood or urine at concentrations of 25, 100, 1000, and 2500 ng/mL.
-
Prepare a positive control of d-amphetamine at a concentration of 25 ng/mL in the same biological matrix.
-
Use the unadulterated biological matrix as a negative control.
-
-
ELISA Procedure:
-
Utilize a commercial competitive ELISA kit for the detection of amphetamines.
-
Follow the manufacturer's instructions for the addition of samples, controls, enzyme-conjugated drug, and substrate to the antibody-coated microplate wells.
-
In a competitive ELISA, the free drug in the sample competes with the enzyme-labeled drug for a limited number of antibody binding sites.
-
After incubation and washing steps, add a chromogenic substrate. The intensity of the color developed is inversely proportional to the concentration of the drug in the sample.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the wavelength specified by the manufacturer.
-
Compare the absorbance values of the 3-FPM standards to the absorbance of the positive and negative controls.
-
A significant decrease in absorbance for the 3-FPM samples compared to the negative control indicates cross-reactivity. The concentration of 3-FPM that produces an absorbance value equal to or less than the positive control cutoff is considered to be cross-reactive.
-
Visualizing the Workflow and Logical Relationships
To further clarify the processes involved in drug screening and the implications of cross-reactivity, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The available data indicates that 3-FPM can exhibit significant cross-reactivity in amphetamine immunoassays, particularly at concentrations that may be present in samples from individuals using this substance. This underscores the critical need for confirmatory testing of all presumptive positive amphetamine screens to avoid misinterpretation of results. For researchers and professionals in drug development, understanding the cross-reactivity profiles of NPS like 3-FPM is essential for the development of more specific and reliable screening assays. As the landscape of illicit drugs continues to evolve, ongoing research into the analytical characteristics of these emerging compounds is paramount for public health and safety.
References
A Comparative Analysis of the Monoamine Releasing Activity of Fluorophenmetrazine (FPM) Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine releasing activity of three positional isomers of fluorophenmetrazine (FPM): 2-FPM, 3-FPM, and 4-FPM. The information presented is supported by experimental data from in vitro studies to assist researchers in understanding the pharmacological nuances of these compounds.
Quantitative Data Summary
The following table summarizes the in vitro potencies of 2-FPM, 3-FPM, and 4-FPM at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The data are presented as IC50 values for uptake inhibition and EC50 values for monoamine release. Lower values indicate greater potency.
| Compound | Transporter | Uptake Inhibition IC50 (μM) | Monoamine Release EC50 (nM) |
| 2-FPM | DAT | 2.5 ± 0.3 | 123 ± 15 |
| NET | 1.8 ± 0.2 | 85 ± 10 | |
| SERT | 454 ± 15.4 | >10000 | |
| 3-FPM | DAT | 1.5 ± 0.2 | 43 ± 5 |
| NET | 0.9 ± 0.1 | 30 ± 4 | |
| SERT | 111.65 ± 13.08 | 2558 ± 300 | |
| 4-FPM | DAT | 1.2 ± 0.1 | 68 ± 8 |
| NET | 0.7 ± 0.1 | 45 ± 6 | |
| SERT | 88.09 ± 1.83 | 1875 ± 250 |
Data sourced from Mayer et al., 2017.
Experimental Protocols
The data presented in this guide were obtained through standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the uptake of a radiolabeled monoamine into cells expressing the target transporter.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.
-
Uptake Inhibition:
-
Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with various concentrations of the test compounds (2-FPM, 3-FPM, or 4-FPM) or vehicle control.
-
A mixture of [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin and a corresponding unlabeled monoamine is added to initiate uptake.
-
The plates are incubated for a specified time (e.g., 10 minutes) at 37°C.
-
-
Termination and Detection:
-
Uptake is terminated by aspiration of the assay buffer and rapid washing with ice-cold KRH buffer.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis: IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Synaptosomal Monoamine Release Assay
This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation:
-
Rat brains are dissected, and specific regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are isolated in ice-cold sucrose (B13894) buffer.
-
The tissue is homogenized, and the homogenate is centrifuged to pellet cellular debris.
-
The supernatant is further centrifuged at a higher speed to pellet the crude synaptosomal fraction.
-
The synaptosomal pellet is washed and resuspended in KRH buffer.
-
-
Radiolabel Loading:
-
Synaptosomes are incubated with a [³H]-labeled monoamine ([³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) to allow for uptake into the nerve terminals.
-
-
Release Experiment:
-
The loaded synaptosomes are washed to remove excess radiolabel.
-
The synaptosomes are then incubated with various concentrations of the test compounds (2-FPM, 3-FPM, or 4-FPM) or a vehicle control.
-
The incubation is carried out for a defined period (e.g., 10 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
-
The amount of radioactivity in the supernatant (released monoamine) and in the synaptosomes (retained monoamine) is quantified by liquid scintillation counting.
-
-
Data Analysis: EC50 values are determined from the concentration-response curves, representing the concentration of the compound that elicits 50% of the maximal release.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the monoamine transporter signaling pathway and the general workflow of a monoamine release assay.
Caption: Monoamine transporter signaling and the action of FPM isomers.
Caption: Experimental workflow for a synaptosomal monoamine release assay.
Comparative Activity of FPM Isomers
The following diagram illustrates the logical relationship of the comparative monoamine releasing and uptake inhibition potencies of the FPM isomers.
Caption: Comparative monoamine transporter activity of FPM isomers.
Unraveling the Metabolic Fate of 3-Fluorophenmetrazine: A Comparative Analysis in Rats and Humans
For Immediate Release
Homburg, Germany – A pivotal study delving into the in vivo metabolism of 3-Fluorophenmetrazine (3-FPM), a synthetic stimulant, has revealed significant species-dependent differences in its metabolic pathways between rats and humans. This comparative guide synthesizes the available data, offering researchers, scientists, and drug development professionals a clear overview of these distinctions, supported by detailed experimental protocols and visual representations of the metabolic processes.
The primary investigation into the biotransformation of 3-FPM highlights that in humans, the substance is predominantly excreted unchanged in urine, alongside its N-oxide metabolite.[1][2] Conversely, the metabolic profile in rats is characterized by a greater prevalence of aryl hydroxylated metabolites, indicating a divergence in the primary routes of metabolic clearance between the two species.[2]
Comparative Metabolite Profile
The following table summarizes the key metabolites of 3-FPM identified in rat and human urine. Due to the absence of specific quantitative data in the primary literature, the comparison is based on the reported prevalence and significance of the metabolic pathways.
| Metabolite/Pathway | Rat | Human |
| Unchanged 3-FPM | Present | Major |
| N-Oxidation | Present | Major |
| Aryl Hydroxylation | Major | Minor |
| O-Methylation (following Hydroxylation) | Present | Present |
| Alkyl Hydroxylation | Present | Present |
| Oxidation of Ethyl-Bridge | Present | Present |
| O/N-bis-dealkylation | Present | Present |
| Glucuronidation/Sulfation (Phase II) | Present | Present |
Metabolic Pathways Overview
The metabolic journey of 3-FPM in both rats and humans involves a series of Phase I and Phase II reactions. The key transformations include N-oxidation, aryl hydroxylation followed by O-methylation, alkyl hydroxylation, and oxidation of the ethyl-bridge.[1][2] The resulting metabolites can then undergo further conjugation through glucuronidation or sulfation.[1][2] The diagram below illustrates these pathways, emphasizing the differing major routes in rats and humans.
Experimental Protocols
The foundational data for this comparison is derived from in vivo studies conducted on a human volunteer and Wistar rats. The methodologies employed are detailed below.
Human Study:
-
Subject: A single male volunteer.
-
Administration: Oral administration of a single dose.
-
Sample Collection: Urine samples were collected for 24 hours post-administration.
Animal Study:
-
Subjects: Male Wistar rats.
-
Administration: Intraperitoneal injection.
-
Sample Collection: Urine was collected for 24 hours using metabolic cages.
Sample Preparation and Analysis: Urine samples from both the human and rat studies underwent a standardized preparation protocol before analysis.
-
Enzymatic Hydrolysis: A portion of the urine samples was subjected to enzymatic cleavage to detect Phase II metabolites (glucuronides and sulfates).
-
Solid Phase Extraction (SPE): Metabolites were isolated and concentrated from the urine matrix using solid phase extraction.
-
Analysis: The extracts were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) to identify the various metabolites.
The following diagram provides a visual workflow of the experimental process.
References
- 1. This compound, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
A Pharmacokinetic Showdown: 3-FPM vs. Classical Stimulants
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a novel psychoactive substance is paramount for predicting its potential effects, duration of action, and safety profile. This guide provides a comparative analysis of the pharmacokinetics of 3-Fluorophenmetrazine (3-FPM) against well-established stimulants: amphetamine, methamphetamine, and methylphenidate, supported by experimental data and methodologies.
At a Glance: Comparative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of 3-FPM and the selected classical stimulants, offering a clear and concise comparison for researchers.
| Parameter | This compound (3-FPM) | Amphetamine | Methamphetamine | Methylphenidate |
| Oral Bioavailability | Data not available | ~90%[1] | 67%[2] | 22% (d-MPH), 5% (l-MPH)[3] |
| Time to Peak Concentration (Tmax) | ~2.5 hours[4][5] | 2-3 hours (IR)[6] | <15 minutes (intranasal/inhalation), 3 hours (oral)[2] | ~2 hours (IR)[7][8] |
| Elimination Half-life (t½) | ~8.8 hours[4][5] | 9-11 hours (d-amph), 11-14 hours (l-amph)[1][9] | 9-12 hours[2][10] | 2-3 hours (children), 3.5 hours (adults)[7][9] |
| Volume of Distribution (Vd) | ~5.3 L/kg[4] | ~4 L/kg[11] | 3.24 - 3.73 L/kg[12] | 2.65 L/kg (d-MPH), 1.80 L/kg (l-MPH)[3][13] |
| Protein Binding | Data not available | <20%[1][11] | Varies widely[2] | 10-33%[3][13] |
| Primary Metabolism | Aryl-hydroxylation, N-hydroxylation, mainly excreted unchanged.[4][5] | Oxidative deamination & hydroxylation (CYP2D6).[4][14] | N-demethylation & hydroxylation (CYP2D6).[11][15] | De-esterification by CES1A1 to ritalinic acid.[2][9] |
| Primary Excretion Route | Urine[4][5] | Urine[11] | Urine[2] | Urine (as metabolites)[3][13] |
Delving Deeper: Experimental Methodologies
The determination of these pharmacokinetic parameters relies on robust and validated analytical methods. A cornerstone of modern bioanalysis for these compounds is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized experimental protocol that forms the basis for the quantification of these stimulants in biological matrices.
General Protocol for Quantification of Stimulants in Human Plasma/Serum using LC-MS/MS
This protocol outlines the key steps involved in a typical pharmacokinetic study for the analysis of stimulants. Specific parameters such as column type, mobile phase composition, and mass spectrometer settings would be optimized for each specific analyte.
-
Sample Collection: Whole blood samples are collected from subjects at predetermined time points following drug administration. The blood is then centrifuged to separate the plasma or serum, which is subsequently stored at -80°C until analysis.[16]
-
Sample Preparation: Due to the complexity of biological matrices, a sample preparation step is crucial to remove interfering substances like proteins and phospholipids. Common techniques include:
-
Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile (B52724) or methanol) is added to the plasma sample to precipitate proteins. The mixture is vortexed and centrifuged, and the clear supernatant is collected for analysis.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a suitable solvent.
-
-
Chromatographic Separation (LC): The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The analytes are separated on a chromatographic column (e.g., a C18 or Phenyl-Hexyl column) based on their physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection (MS/MS): The separated analytes from the LC system are introduced into a tandem mass spectrometer. The molecules are ionized (e.g., using electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity for quantification.
-
Data Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve from samples with known concentrations. The concentrations of the unknown samples are then determined from this curve. Pharmacokinetic parameters are calculated from the resulting concentration-time data using specialized software.[9]
Visualizing the Pathways: Metabolism and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the metabolic pathways of the stimulants and a typical experimental workflow for a pharmacokinetic study.
Caption: A generalized workflow for a typical pharmacokinetic study.
Caption: Simplified metabolic pathways of the compared stimulants.
In Conclusion
This guide provides a foundational pharmacokinetic comparison of 3-FPM with amphetamine, methamphetamine, and methylphenidate. While 3-FPM exhibits a half-life that is more aligned with amphetamine and methamphetamine than the shorter-acting methylphenidate, crucial data on its oral bioavailability and protein binding are still lacking in publicly available literature. The primary reliance on renal excretion of the unchanged drug suggests a different metabolic profile compared to the extensive metabolism seen with amphetamine and methamphetamine, which are significantly influenced by the polymorphic CYP2D6 enzyme. The metabolism of methylphenidate is distinct, being primarily mediated by esterases.
For researchers and drug development professionals, these differences underscore the importance of conducting comprehensive pharmacokinetic studies for novel compounds. The provided experimental workflow offers a template for such investigations, emphasizing the critical role of validated bioanalytical methods in generating reliable data. Further research into the pharmacokinetics of 3-FPM, particularly its bioavailability and the enzymes involved in its minor metabolic pathways, is necessary for a more complete understanding of its pharmacological profile and potential for drug-drug interactions.
References
- 1. iris.unito.it [iris.unito.it]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. scielo.br [scielo.br]
- 4. gcms.cz [gcms.cz]
- 5. Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Validated Method for the Simultaneous Determination of Methamphetamine and 3,4-Methylenedioxy-N-methamphetamine in Blood-Based Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Dose Pharmacokinetics of Methylphenidate Extended-Release Multiple Layer Beads Administered as Intact Capsule or Sprinkles Versus Methylphenidate Immediate-Release Tablets (Ritalin®) in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. wsp.wa.gov [wsp.wa.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. dovepress.com [dovepress.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Head-to-Head Comparison: 3-FPM and Cocaine at the Dopamine and Norepinephrine Transporters
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 3-Fluorophenmetrazine (3-FPM) and cocaine, focusing on their interactions with the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). The information presented is intended for an audience with a professional background in pharmacology, neuroscience, and drug development.
Quantitative Analysis of Transporter Interaction
The following table summarizes the in vitro potency of 3-FPM and cocaine at the dopamine and norepinephrine transporters. These values, derived from various experimental studies, offer a quantitative basis for comparing the two compounds. 3-FPM is characterized primarily as a monoamine releasing agent, hence the reporting of EC50 values for dopamine and norepinephrine release. It also functions as a reuptake inhibitor, with reported IC50 values. Cocaine, in contrast, is a classic monoamine reuptake inhibitor, and its potency is typically described by Ki and IC50 values for uptake inhibition.
| Compound | Transporter | Parameter | Value (µM) | Cell Line/System |
| This compound (3-FPM) | DAT | EC50 (Release) | 0.043[1][2] | - |
| NET | EC50 (Release) | 0.030[1][2] | - | |
| DAT | IC50 (Uptake Inhibition) | < 2.5[1][3][4] | HEK293 cells[1][3][4] | |
| NET | IC50 (Uptake Inhibition) | < 2.5[1][3][4] | HEK293 cells[1][3][4] | |
| Cocaine | DAT | Ki (Binding Affinity) | 0.23 - 0.6[5][6][7] | Human/Mouse Transporters, various cell lines |
| NET | Ki (Binding Affinity) | 0.48 - 0.67[5][6] | Human/Mouse Transporters, various cell lines | |
| DAT | IC50 (Uptake Inhibition) | 0.35 - 0.7[5] | Mouse Striatal Synaptosomes | |
| NET | IC50 (Uptake Inhibition) | ~0.67[5] | Cells transfected with mouse NET |
Note: EC50 (half-maximal effective concentration) for release indicates the concentration of the compound that elicits 50% of the maximal monoamine release. IC50 (half-maximal inhibitory concentration) for uptake inhibition represents the concentration of the compound that blocks 50% of monoamine reuptake. Ki (inhibition constant) is a measure of the binding affinity of the inhibitor to the transporter.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the quantitative data table. These protocols are foundational for in vitro characterization of compounds targeting monoamine transporters.
Competitive Radioligand Binding Assay for DAT/NET
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the transporter.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured to confluency.
-
Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET), and varying concentrations of the test compound (e.g., 3-FPM or cocaine).
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known, potent unlabeled ligand.
-
The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium.
3. Termination and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The filters are then placed in scintillation vials with a scintillation cocktail.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.[8]
Monoamine Uptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells expressing the target transporter.
1. Cell Culture and Plating:
-
HEK293 cells stably expressing hDAT or hNET are seeded into 96-well microplates and cultured until they form a confluent monolayer.
2. Assay Procedure:
-
On the day of the assay, the culture medium is aspirated, and the cells are washed with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
The cells are then pre-incubated for a short period (e.g., 10-20 minutes) with varying concentrations of the test compound (3-FPM or cocaine) or vehicle control.
-
To determine non-specific uptake, a high concentration of a known potent inhibitor for the respective transporter is added to a set of control wells.
3. Uptake Initiation and Termination:
-
The uptake reaction is initiated by adding a fixed concentration of the radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT or [³H]norepinephrine for NET).
-
The incubation is carried out for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
4. Detection and Analysis:
-
The cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control (vehicle-treated) wells.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The interaction of 3-FPM and cocaine with DAT and NET leads to an increase in the synaptic concentration of dopamine and norepinephrine, respectively. This, in turn, modulates downstream intracellular signaling cascades. While the primary mechanisms differ (3-FPM being a releaser and reuptake inhibitor, and cocaine a pure reuptake inhibitor), the resulting increase in neurotransmitter levels can activate similar downstream pathways.
The diagram above illustrates the general experimental workflow for determining the inhibitory potential of compounds at the dopamine and norepinephrine transporters.
Cocaine's inhibition of DAT has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, a key signaling cascade involved in neuroplasticity. This activation is often mediated through dopamine D1 receptor signaling, involving protein kinase A (PKA) and leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). While specific downstream signaling studies for 3-FPM are limited, its action of increasing synaptic dopamine and norepinephrine would be expected to engage similar receptor-mediated signaling pathways.
This diagram illustrates the simplified signaling cascade initiated by increased synaptic dopamine due to the actions of 3-FPM and cocaine on the dopamine transporter. The increased activation of postsynaptic D1 receptors leads to the stimulation of downstream signaling pathways, including the PKA-ERK-CREB cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cdn.who.int [cdn.who.int]
- 3. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potencies of Cocaine Methiodide on Major Cocaine Targets in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.uwec.edu [chem.uwec.edu]
A Comparative Guide to the Validation of 3-Fluorophenmetrazine (3-FPM) Analytical Standards
This guide provides a comprehensive overview of the validation of analytical standards for 3-Fluorophenmetrazine (3-FPM), a new psychoactive substance (NPS). It is designed for researchers, scientists, and drug development professionals, offering a comparison of analytical methodologies and presenting key experimental data to support the validation process. The focus is on a validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method, with consideration of other potential analytical approaches.
Quantitative Data Summary
The validation of an analytical method for 3-FPM quantification is crucial for forensic and clinical toxicology. A robust method should be selective, sensitive, linear, precise, and accurate. The following table summarizes the performance characteristics of a validated LC-ESI-MS/MS method for the determination of 3-FPM in various biological matrices.[1][2][3]
| Validation Parameter | Serum | Urine | Oral Fluid |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.2 ng/mL | 0.05 ng/mL |
| Linearity | Method proved to be linear | Method proved to be linear | Method proved to be linear |
| Intra-day Precision (RSD) | < 8.5% | Not Reported | Not Reported |
| Inter-day Precision (RSD) | < 6.3% | Not Reported | Not Reported |
Data sourced from a study by Grumann et al. which developed and validated an LC-ESI-MS/MS method for 3-FPM.[1][2][3]
Experimental Protocols
Detailed methodologies are essential for the replication and verification of analytical results. Below is the protocol for the validated LC-ESI-MS/MS method.
Objective: To develop and validate a sensitive and selective LC-ESI-MS/MS method for the quantification of 3-FPM in serum, urine, and oral fluid.[1][2]
1. Sample Preparation:
-
Matrix: Serum, urine, or oral fluid.
-
Extraction: A liquid-liquid extraction is typically employed to isolate 3-FPM from the biological matrix.[2] For other amphetamine-related drugs, extraction from oral fluid has been performed using ethyl acetate (B1210297) in the presence of a base like NaOH.[4][5]
2. Chromatographic Separation:
-
Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used for the separation of 3-FPM from endogenous matrix components.[2]
-
Stationary Phase: A C18 column is commonly used for the analysis of NPS.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is typical.
3. Mass Spectrometric Detection:
-
Technique: Tandem mass spectrometry (MS/MS) is used for detection and quantification.[1][2]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for 3-FPM.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 3-FPM and any internal standards.[2]
4. Method Validation Parameters:
-
Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of 3-FPM.
-
Linearity: Determined by constructing a calibration curve from a series of standards of known concentrations. A minimum of five concentration points is recommended, with a coefficient of determination (R²) greater than 0.99 indicating good linearity.[6][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Typically determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ.[7][8][9]
-
Precision: Evaluated by repeatedly analyzing samples at different concentrations on the same day (intra-day or repeatability) and on different days (inter-day or intermediate precision). Results are expressed as the relative standard deviation (RSD).[1][3][10]
-
Accuracy: Assessed by determining the recovery of known amounts of 3-FPM spiked into blank matrix samples.[7]
Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other techniques are also employed for the analysis of NPS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable method for the simultaneous quantification of NPS.[11] Derivatization, for example with pentafluoropropionic anhydride (B1165640) (PFPA), is often required to improve the chromatographic properties of amphetamine-like compounds.[4][5][11]
-
High-Resolution Mass Spectrometry (HRMS): Offers high sensitivity and specificity, making it suitable for identifying a wide range of NPS without the need for specific analytical standards in all cases.[12]
Visualizations
The following diagrams illustrate the mechanism of action of 3-FPM and a typical workflow for analytical method validation.
Caption: Mechanism of action of 3-FPM as a monoamine releasing agent.[13]
Caption: General workflow for analytical method validation.
References
- 1. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. LOQ accuracy precision – Pharma Validation [pharmavalidation.in]
- 9. scribd.com [scribd.com]
- 10. Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of 3-Fluorophenmetrazine Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Fluorophenmetrazine (3-FPM), a novel psychoactive substance (NPS). Due to the absence of a formal inter-laboratory comparison study, this document compiles and compares data from published, validated analytical methods to serve as a benchmark for researchers in the field. The presented data, experimental protocols, and workflow diagrams are intended to aid in the selection and implementation of robust analytical techniques for 3-FPM.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the quantification of 3-FPM in different biological matrices as reported in peer-reviewed literature.
Table 1: Comparison of Limits of Detection (LOD) for 3-FPM
| Biological Matrix | Analytical Method | Limit of Detection (LOD) | Reference |
| Serum | LC-ESI-MS/MS | 0.1 ng/mL | [1][2] |
| Urine | LC-ESI-MS/MS | 0.2 ng/mL | [1][2] |
| Oral Fluid | LC-ESI-MS/MS | 0.05 ng/mL | [1][2] |
| Hair | LC-MS/MS | 25 pg/mg | [2] |
| Serum | LC-MS/MS | 0.1 - 0.5 ng/mL | [2] |
| Urine | LC-MS/MS | 0.2 - 1.2 ng/mL | [2] |
| Whole Blood | LC-MS/MS | 1 ng/mL (Lower limit of quantification) | [3] |
Table 2: Precision Data for 3-FPM Quantification in Serum using LC-ESI-MS/MS
| Precision Type | Relative Standard Deviation (RSD) | Reference |
| Inter-day Precision | < 6.3% | [1][2] |
| Intra-day Precision | < 8.5% | [1][2] |
Experimental Protocols
This section details the methodologies for two key validated analytical methods for 3-FPM quantification.
1. Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Serum, Urine, and Oral Fluid [1][2]
-
Sample Preparation:
-
Serum and Oral Fluid: Protein precipitation.
-
Urine: Dilution with water.
-
-
Chromatography:
-
Technique: Liquid chromatography coupled with tandem mass spectrometry.
-
Separation: Achieved on a biphenyl (B1667301) phase column using gradient elution.[2]
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
-
Validation: The method was validated for linearity, selectivity, sensitivity, precision, and accuracy.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Whole Blood [3]
-
Sample Preparation: Specific details on the extraction method from whole blood were not provided in the abstract. Generally, liquid-liquid extraction or solid-phase extraction would be employed.
-
Chromatography:
-
Technique: Liquid chromatography coupled with tandem mass spectrometry.
-
-
Mass Spectrometry:
-
Detection: A sensitive and specific method was developed.
-
-
Validation: The method was validated for linearity, bias, and precision, with an analytical range of 0.001–0.100 mg/L.[3]
Visualizations
Logical Workflow for an Inter-laboratory Comparison Study
The following diagram outlines a standardized workflow for conducting a future inter-laboratory comparison study for 3-FPM quantification.
Caption: A flowchart illustrating the key phases and steps involved in a formal inter-laboratory comparison study.
Signaling Pathway of this compound
3-FPM, similar to its parent compound phenmetrazine, acts as a monoamine releaser. The diagram below illustrates its proposed mechanism of action on catecholamine transporters.
Caption: A simplified diagram of 3-FPM's action on dopamine and norepinephrine transporters in the synapse.
References
- 1. Method validation and preliminary pharmacokinetic studies on the new designer stimulant this compound (3-FPM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple Drug-Toxicity Involving Novel Psychoactive Substances, this compound and U-47700 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Fluorophenmetrazine: A Procedural Guide for Laboratory Professionals
For Immediate Implementation: The proper disposal of 3-Fluorophenmetrazine (3-FPM) is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a substance classified with multiple hazard warnings, including acute toxicity, potential reproductive harm, and lasting aquatic damage, adherence to strict disposal protocols is mandatory.[1] Under no circumstances should 3-FPM or its containers be disposed of via standard trash or sewer systems.[2][3][4] This guide provides a step-by-step operational plan for the safe handling and disposal of 3-FPM waste in a research environment.
Summary of Chemical Safety Data
The following table summarizes the key hazard information for this compound, compiled from safety data sheets (SDS). Researchers must be familiar with this data before handling the substance.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. | [1] |
| Skin Irritation | H315 | Causes skin irritation. | [2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [2] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 / H370 | May cause respiratory irritation. Causes damage to organs. | [1][2] |
| Hazardous to the Aquatic Environment (Chronic) | H412 | Harmful to aquatic life with long lasting effects. | [1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory procedure for the collection and disposal of this compound waste. The primary method of disposal for 3-FPM is through a licensed hazardous waste management company or a designated reverse distributor, especially in jurisdictions where it is considered a controlled substance or analogue.[5][6]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling 3-FPM waste, always wear appropriate PPE as specified in the substance's Safety Data Sheet (SDS). This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of dust or fumes.
2. Waste Segregation:
-
Critical Step: Never mix 3-FPM waste with other waste streams.[7][8] Incompatible chemicals can react violently or produce toxic gases.[1][9]
-
Establish separate, clearly labeled waste containers for:
-
Solid 3-FPM Waste: Contaminated consumables such as weighing papers, gloves, and paper towels.
-
Liquid 3-FPM Waste: Solutions containing 3-FPM and solvent rinses from cleaning contaminated glassware. Note that halogenated and non-halogenated solvents should be segregated if institutional policy requires it.[1]
-
Sharps Waste: Needles or other sharps contaminated with 3-FPM must be placed in a designated, puncture-proof sharps container.
-
3. Waste Accumulation and Storage:
-
All 3-FPM waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][10]
-
Container Requirements:
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label must include:
-
4. Disposal of Empty Containers:
-
An empty container that held 3-FPM must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: The container must be rinsed three times with a suitable solvent (e.g., ethanol (B145695) or methanol) capable of dissolving the residue.[3][8]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and added to the liquid 3-FPM waste container. Subsequent rinses may also need to be collected depending on local regulations.[8]
-
After triple rinsing and air drying, deface or remove the original label before disposing of the container.[3]
5. Arranging for Final Disposal:
-
Do not attempt to neutralize or treat 3-FPM waste in the laboratory.
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[8][10]
-
Controlled Substance Considerations: In jurisdictions where 3-FPM is a controlled substance or analogue (such as in Virginia, USA), disposal must be handled by a DEA-registered reverse distributor .[5][6][11] Your EHS office or compliance officer will facilitate this process. This often requires specific paperwork, such as a DEA Form 41 for surrendered substances, and meticulous record-keeping.[6][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste products.
Caption: Disposal workflow for this compound waste.
References
- 1. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. k-state.edu [k-state.edu]
- 7. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. orc.msstate.edu [orc.msstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
